2,3,4,6-Tetra-O-acetyl-D-mannopyranose
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-JABUTEAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471943 | |
| Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140147-37-1, 58645-20-8 | |
| Record name | D-Mannopyranose, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140147-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a key carbohydrate derivative in glycochemistry and drug discovery. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.68 | d | 1H | H-1 |
| 5.47 | dd | 1H | H-2 |
| 5.29 | t | 1H | H-3 |
| 5.15 | t | 1H | H-4 |
| 4.28-4.10 | m | 2H | H-6a, H-6b |
| 3.98 | m | 1H | H-5 |
| 2.18, 2.10, 2.05, 2.02 | s | 12H | 4 x OAc |
Table 2: ¹³C NMR Spectroscopic Data for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
| Chemical Shift (δ) ppm | Assignment |
| 170.6, 170.0, 169.8, 169.5 | 4 x C=O (acetyl) |
| 91.8 | C-1 |
| 73.0 | C-5 |
| 70.8 | C-3 |
| 68.7 | C-2 |
| 65.5 | C-4 |
| 62.1 | C-6 |
| 20.9, 20.8, 20.7, 20.6 | 4 x CH₃ (acetyl) |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500 | Broad | O-H Stretch (residual) |
| ~2950 | Medium | C-H Stretch (aliphatic) |
| 1753, 1730 | Strong | C=O Stretch (ester)[1] |
| ~1215 | Strong | C-O Stretch (ester)[1] |
| ~1050 | Strong | C-O Stretch (pyranose ring) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound [2]
| m/z | Interpretation |
| 348.1 | [M+H]⁺ (Calculated for C₁₄H₂₀O₁₀: 348.11) |
| 331 | [M-OH]⁺ |
| 289 | [M-OAc]⁺ |
| 169 | Fragment ion |
| 115 | Fragment ion[2] |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for acetylated monosaccharides and can be adapted for this compound.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C-H, C=O, and C-O bonds.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically producing protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Fragmentation Analysis (MS/MS): To obtain structural information, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting fragmentation pattern to elucidate the structure of the molecule.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques in chemical characterization.
Caption: General workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic techniques.
References
The Rising Therapeutic Potential of Acetylated Mannopyranose Derivatives: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Carbohydrate chemistry has emerged as a pivotal field in the quest for novel therapeutic agents. Among the myriad of monosaccharides, mannose and its derivatives have garnered significant attention due to their integral roles in various biological processes, including cell-cell recognition, immune responses, and pathogenesis. Acetylation, a common chemical modification, has been shown to enhance the bioavailability and efficacy of various bioactive compounds. This technical whitepaper provides a comprehensive overview of the potential biological activities of acetylated mannopyranose derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We delve into the quantitative data from pertinent studies, detail the experimental methodologies for assessing these activities, and visualize the key signaling pathways implicated in their mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the promise of acetylated mannopyranose derivatives as a versatile scaffold for future therapeutics.
Introduction
Mannose, a C-2 epimer of glucose, is a fundamental monosaccharide that plays a crucial role in protein glycosylation and other physiological functions. Its derivatives are being extensively investigated for their therapeutic potential. The acetylation of hydroxyl groups in mannopyranose can significantly alter its physicochemical properties, such as lipophilicity and membrane permeability, which can, in turn, enhance its biological activity and oral bioavailability. This guide synthesizes the current understanding of the biological activities of acetylated mannopyranose derivatives and provides a technical framework for their continued investigation.
Anticancer Activity
The modification of natural compounds through acetylation has been demonstrated as a promising strategy for enhancing their anticancer properties. While direct studies on acetylated mannopyranose derivatives are emerging, research on acetylated analogues of other natural products provides valuable insights into the potential mechanisms and efficacy.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic effects of acetylated derivatives of other relevant compounds, which can serve as a reference for future studies on acetylated mannopyranose derivatives.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| 5-acetylated tangeretin (B192479) (5-ATAN) | PC-3 (Prostate Cancer) | 5.1[1] | [1] |
| Tangeretin (TAN) | PC-3 (Prostate Cancer) | 17.2[1] | [1] |
| 5-demethyltangeretin (5-DTAN) | PC-3 (Prostate Cancer) | 11.8[1] | [1] |
| HH33 (acetylated 5-aminosalicylate-thiazolinone hybrid) | MCF7 (Breast Cancer) | < 1 | [2] |
| HH33 (acetylated 5-aminosalicylate-thiazolinone hybrid) | HeLa (Cervical Cancer) | < 1 | [2] |
| HH33 (acetylated 5-aminosalicylate-thiazolinone hybrid) | HCT-116 (Colon Cancer) | < 1 | [2] |
| HH33 (acetylated 5-aminosalicylate-thiazolinone hybrid) | HepG2 (Liver Cancer) | < 1 | [2] |
| Doxorubicin | HepG2 (Liver Cancer) | equipotent to HH33 | [2] |
| Doxorubicin | HeLa (Cervical Cancer) | less active than HH33 | [2] |
Mechanism of Action: Apoptosis Induction
Studies on acetylated flavonoids suggest that their enhanced anticancer activity is often mediated through the induction of apoptosis. Two key signaling pathways are frequently implicated: the p53-dependent pathway and the caspase-dependent pathway.
dot graph p53_pathway { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"Acetylated_Derivative" [label="Acetylated Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cellular_Stress" [label="Cellular Stress", fillcolor="#FBBC05"]; "p53_Activation" [label="p53 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "p21_Upregulation" [label="p21 Upregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "G2M_Arrest" [label="G2/M Cell Cycle Arrest", fillcolor="#FFFFFF"]; "Bax_Upregulation" [label="Bax Upregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitochondrial_Pathway" [label="Mitochondrial Pathway", fillcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
"Acetylated_Derivative" -> "Cellular_Stress" [label="induces"]; "Cellular_Stress" -> "p53_Activation"; "p53_Activation" -> "p21_Upregulation"; "p21_Upregulation" -> "G2M_Arrest"; "p53_Activation" -> "Bax_Upregulation"; "Bax_Upregulation" -> "Mitochondrial_Pathway"; "Mitochondrial_Pathway" -> "Apoptosis"; "G2M_Arrest" -> "Apoptosis" [style=dashed]; } Caption: p53-dependent apoptotic pathway.
dot graph caspase_pathway { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"Acetylated_Derivative" [label="Acetylated Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mitochondrial_Dysfunction" [label="Mitochondrial Dysfunction", fillcolor="#FBBC05"]; "Cytochrome_c_Release" [label="Cytochrome c Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apaf1" [label="Apaf-1", fillcolor="#FFFFFF"]; "Caspase9_Activation" [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Caspase3_Activation" [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PARP_Cleavage" [label="PARP Cleavage", fillcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
"Acetylated_Derivative" -> "Mitochondrial_Dysfunction" [label="induces"]; "Mitochondrial_Dysfunction" -> "Cytochrome_c_Release"; "Cytochrome_c_Release" -> "Apaf1"; "Apaf1" -> "Caspase9_Activation" [label="activates"]; "Caspase9_Activation" -> "Caspase3_Activation" [label="activates"]; "Caspase3_Activation" -> "PARP_Cleavage"; "PARP_Cleavage" -> "Apoptosis"; } Caption: Caspase-dependent apoptotic pathway.
Experimental Protocols
-
Cell Seeding: Plate cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 3.0 × 10³ to 4.0 × 10³ cells/well and incubate overnight.[3]
-
Treatment: Treat the cells with various concentrations of the acetylated mannopyranose derivatives or a vehicle control (e.g., 0.1% DMSO) for 48 hours.[3]
-
MTS Reagent Addition: Add 15 µL of CellTiter 96® AQueous One Solution Reagent to each well.[3]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 4 hours.[3]
-
Data Acquisition: Record the absorbance at 490 nm using a 96-well plate reader.[3]
-
Analysis: Express cell viability as the optical density ratio of the treated cells to the control cells. Calculate the IC50 value using dose-response curve analysis.
-
Cell Treatment: Treat cancer cells with the test compounds for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Mannose itself has been shown to possess immunoregulatory functions, and its acetylated derivatives are being explored for their potential to modulate inflammatory responses.
Quantitative Data on Anti-inflammatory Activity
The following table presents data on the anti-inflammatory effects of chitooligosaccharides (COS) with varying degrees of acetylation (DA), which can be a model for studying acetylated mannopyranose derivatives.
| Compound | Concentration | Inhibition of IL-6 Secretion (%) | Inhibition of TNF-α Secretion (%) | Reference |
| 12% DA COS | 100 mg/kg | Significant reduction | Significant reduction | [4] |
| Dexamethasone (Positive Control) | - | Less effective than 12% DA COS for IL-6 | - | [4] |
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Acetylated carbohydrate derivatives may exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. A key signaling pathway involved is the NF-κB pathway, which is activated by stimuli such as lipopolysaccharide (LPS).
dot graph NFkB_pathway { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"LPS" [label="LPS", fillcolor="#FBBC05"]; "TLR4" [label="TLR4", fillcolor="#FFFFFF"]; "IKK_Activation" [label="IKK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "IkB_Phosphorylation" [label="IκB Phosphorylation\n& Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NFkB_Translocation" [label="NF-κB Nuclear\nTranslocation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gene_Expression" [label="Pro-inflammatory\nGene Expression", fillcolor="#FFFFFF"]; "Cytokines" [label="TNF-α, IL-6, iNOS", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; "Acetylated_Derivative" [label="Acetylated Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"LPS" -> "TLR4"; "TLR4" -> "IKK_Activation"; "IKK_Activation" -> "IkB_Phosphorylation"; "IkB_Phosphorylation" -> "NFkB_Translocation"; "NFkB_Translocation" -> "Gene_Expression"; "Gene_Expression" -> "Cytokines"; "Acetylated_Derivative" -> "IKK_Activation" [label="inhibits", style=dashed, color="#EA4335"]; } Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
-
Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Treatment: Pre-treat the cells with various concentrations of the acetylated mannopyranose derivatives for 2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 500 ng/mL) for 20-24 hours.
-
Nitric Oxide (NO) Measurement: Measure the production of NO in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Gene Expression Analysis: Analyze the mRNA expression of inflammatory genes (e.g., iNOS, COX-2) using quantitative RT-PCR.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Mannose derivatives have shown promise in this area, and acetylation can further enhance their efficacy.
Quantitative Data on Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for some mannose-derived glycosides.
| Compound | Organism | MIC (mM) | Reference |
| Dodecyl α-D-mannopyranoside | S. aureus | 0.078 | [5] |
| Octyl α-D-thiomannoside | E. coli | 1.25 | [5] |
| Dodecyl α-D-thiomannoside | C. albicans | 0.039 | [5] |
Experimental Protocols
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform two-fold serial dilutions of the acetylated mannopyranose derivatives in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Plate Preparation: Inoculate the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar) evenly with the microbial suspension.
-
Disk Application: Apply paper disks impregnated with a known concentration of the test compound to the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition: Measure the diameter of the zone of no growth around each disk. The size of the zone is indicative of the compound's antimicrobial activity.
Antiviral Activity
Mannose-binding lectins on the surface of various viruses represent an attractive target for antiviral drug development. Mannose derivatives can act as competitive inhibitors, preventing viral entry into host cells.
Quantitative Data on Antiviral Activity
The following table shows the antiviral activity of mannosylated nanoparticles against Ebola virus.
| Compound | Virus | EC50 Value | Reference |
| Gold-psDiMan nanoparticles | Ebola pseudovirus | sub-nanomolar | [6] |
Mechanism of Action: Inhibition of Viral Entry
Many viruses, including HIV and Ebola, have glycoproteins on their surface that are rich in mannose residues. These glycoproteins are recognized by mannose-binding receptors on host cells, facilitating viral entry. Acetylated mannopyranose derivatives can potentially interfere with this interaction.
dot graph viral_entry_inhibition { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"Virus" [label="Virus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Viral_Glycoprotein" [label="Viral Glycoprotein\n(mannose-rich)", fillcolor="#FBBC05"]; "Host_Cell" [label="Host Cell", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mannose_Receptor" [label="Mannose Receptor\n(e.g., DC-SIGN)", fillcolor="#FFFFFF"]; "Viral_Entry" [label="Viral Entry", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; "Acetylated_Mannopyranose" [label="Acetylated Mannopyranose\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Virus" -> "Viral_Glycoprotein"; "Viral_Glycoprotein" -> "Mannose_Receptor" [label="binds to"]; "Mannose_Receptor" -> "Host_Cell" [dir=none]; "Mannose_Receptor" -> "Viral_Entry" [label="mediates"]; "Acetylated_Mannopyranose" -> "Mannose_Receptor" [label="blocks", style=dashed, color="#EA4335"]; } Caption: Inhibition of virus-host cell interaction.
Experimental Protocols
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6) in a 96-well plate.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the cells, followed by a predetermined amount of the virus.
-
Incubation: Incubate the plates until a cytopathic effect (CPE) is observed in the virus control wells.
-
CPE Evaluation: Assess the level of CPE in each well, for example, by staining with crystal violet.
-
EC50 Determination: The EC50 is the concentration of the compound that inhibits the viral CPE by 50%.
Synthesis of Acetylated Mannopyranose Derivatives
The synthesis of acetylated mannopyranose derivatives typically involves the protection of specific hydroxyl groups followed by acetylation of the remaining free hydroxyls.
General Workflow for Synthesis
Detailed Experimental Protocol: Synthesis of 2-Acetamido-1,3,4-tri-O-acetyl-2-deoxy-d-mannopyranose[7]
-
Selective Protection: The 6-hydroxyl group of N-acetyl-d-mannosamine (ManNAc) is selectively protected with triphenylmethyl chloride (trityl chloride).
-
Acetylation: The remaining hydroxyl groups at positions 1, 3, and 4 are acetylated using acetic anhydride in a pyridine (B92270) solution.
-
Detritylation: The trityl group at the 6-position is selectively removed under mild acidic conditions (e.g., 80% v/v acetic acid in water at 60°C for 4 hours).[7]
-
Purification: The final product is purified by chromatography.
Conclusion and Future Directions
Acetylated mannopyranose derivatives represent a promising class of compounds with a wide range of potential biological activities. The evidence from related acetylated natural products and mannose derivatives strongly suggests that acetylation can be a key strategy to enhance their therapeutic efficacy. This technical guide has provided a summary of the current knowledge, including quantitative data, mechanisms of action, and detailed experimental protocols to facilitate further research in this area.
Future research should focus on:
-
Systematic Synthesis and Screening: A comprehensive library of acetylated mannopyranose derivatives with varying degrees and positions of acetylation should be synthesized and screened for a wide range of biological activities.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for the most active compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of promising candidates in animal models of disease and determining their pharmacokinetic profiles.
By leveraging the methodologies and insights presented in this guide, the scientific community can accelerate the development of novel and effective therapeutics based on the acetylated mannopyranose scaffold.
References
- 1. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mannose Derivatives as Anti-Infective Agents [mdpi.com]
- 7. Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose ‐6‐Phosphate Prodrugs as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
literature review on the synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a crucial intermediate in the development of various carbohydrate-based therapeutics and glycoconjugates. The following sections detail various synthetic methodologies, presenting quantitative data in a comparative format and offering detailed experimental protocols for key procedures.
Introduction
This compound is a protected derivative of D-mannose, a C-2 epimer of glucose. Its protected hydroxyl groups, with the exception of the anomeric hydroxyl, make it a versatile building block in glycosylation reactions. This intermediate is pivotal in the synthesis of complex oligosaccharides, glycolipids, and glycoproteins, which play significant roles in numerous biological processes, including cell recognition, signaling, and immune responses. Consequently, efficient and reliable synthetic routes to this compound are of high interest to the fields of medicinal chemistry and drug development. This guide explores several prominent synthetic strategies, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Methodologies: A Comparative Overview
Several synthetic routes to this compound have been developed, primarily starting from D-mannose or its per-acetylated derivative, D-mannose pentaacetate. The choice of method often depends on factors such as desired yield, scalability, and the stereochemical outcome at the anomeric center. The following table summarizes the quantitative data from various key synthetic approaches.
| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Melting Point (°C) | Specific Rotation ([α]D) | Reference |
| Method 1 | D-Mannose | Acetic anhydride (B1165640), Iodine | - | - | 92-95 | - | [1] |
| Method 2 | 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose | AlCl₃ | 4.5 hours | 63.4 (for gluco-pyranose) | - | - | [2][3] |
| Method 3 | D-Mannose | Trityl chloride, Pyridine (B92270), Acetic anhydride, HBr/Acetic acid | 3h (tritylation), 18h (acetylation) | 46 (for intermediate 2), 60 (for final product) | - | - | [4] |
| Method 4 | D-Mannose | Ac₂O-I₂, 30% HBr in AcOH, EtOH-2,4,6-collidine, 1M aq. HCl | - | 12-16 (overall for triflate precursor) | - | - | [5][6] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and its precursors, as described in the literature.
Method 1: Per-O-acetylation of D-Mannose
This method describes a straightforward approach to acetylate all hydroxyl groups of D-mannose.
Procedure: Further processing would be required to selectively de-acetylate the anomeric position to yield the target compound. A common approach involves the formation of a glycosyl halide followed by hydrolysis.
Method 2: Lewis Acid-Catalyzed Deacetylation of D-Mannose Pentaacetate
This method focuses on the selective removal of the anomeric acetyl group from the fully acetylated D-mannose. While the cited literature primarily details the deacetylation of glucose pentaacetate, the principle can be extended to mannose derivatives.[2][3]
Procedure:
-
To a high-pressure acid digestion bomb, add β-D-glucose pentaacetate (176.6 mg), Et₂O (5 mL), and AlCl₃ (60.3 mg, 1.0 equiv.).[3]
-
Seal the reaction vessel and place it in an oven at 110 °C for 4.5 hours.[3]
-
After cooling, load the ether solution directly onto a silica (B1680970) gel column.[3]
-
Elute with a hexane/EtOAc (3:1) solvent system to afford 2,3,4,6-tetra-O-acetyl-α-glucopyranose (99.9 mg, 63.4% yield).[3]
Method 3: Regioselective Synthesis via 6-O-Tritylation
This multi-step synthesis involves the protection of the primary hydroxyl group, followed by acetylation and subsequent deprotection to yield the desired product.[4]
Step 1: Synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose
-
Stir D-mannose (25.8 g, 142 mmol) and trityl chloride (40.1 g, 143.0 mmol) in anhydrous pyridine (125 mL) under a nitrogen atmosphere.[4]
-
Heat the reaction mixture to 50 °C and stir for 3 hours.[4]
-
Cool the solution to room temperature, then place it in an ice bath.[4]
-
Add acetic anhydride (75 mL) dropwise over 30 minutes.[4]
-
Stir the solution at room temperature for 18 hours.[4]
-
Pour the reaction mixture onto ice (750 mL) and stir vigorously for 1.5 hours to precipitate a white solid.[4]
-
Collect the solid by filtration, wash with ice-cold water (250 mL), and dry under vacuum.[4]
-
Recrystallize the solid from hot ethanol (B145695) to afford the product as a white solid (39.0 g, 46% yield).[4]
Step 2: Synthesis of 1,2,3,4-Tetra-O-acetyl-β-D-mannopyranose
-
Dissolve 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose (10.2 g, 17.3 mmol) in acetic acid (120 mL) at 40 °C with stirring.[4]
-
Cool the solution to 15 °C and add HBr/acetic acid (33% w/w, 5.0 mL, 20.4 mmol) dropwise, leading to the immediate formation of a yellow precipitate.[4]
-
After 10 seconds, filter the solution under vacuum through Celite™ onto water (250 mL) and wash the solids with acetic acid (10 mL).[4]
-
Dissolve the crude product in a minimum amount of hot chloroform (B151607) and induce crystallization by adding diethyl ether.[4]
-
Collect the crystals by filtration and dry in vacuo to afford the product as a white solid (3.6 g, 60% yield).[4]
Method 4: Multi-step Synthesis via Glycosyl Bromide and Orthoester Intermediates
This comprehensive synthesis starts from D-mannose and proceeds through several key intermediates.[5][6]
Step 1: Per-O-acetylation with Ac₂O-I₂ This step is similar to the initial acetylation in other methods.
Step 2: Formation of Acetobromomannose
-
Add a 33% solution of hydrogen bromide in acetic acid (30 mL) to 1,2,3,4,6-penta-O-acetyl-d-mannopyranose (9.0 g, 23 mmol) in CH₂Cl₂ (60 mL).[7]
-
Stir the mixture for 5 hours at room temperature.[7]
-
Quench the reaction with cold water and extract with CH₂Cl₂.[7]
-
Wash the organic layer with a saturated solution of NaHCO₃ and brine, then dry over MgSO₄, filter, and evaporate under vacuum to give the crude glycosyl bromide as a yellow oil.[7]
Step 3: 1,2-Orthoester Formation This step involves the reaction of the acetobromomannose with an alcohol in the presence of a non-nucleophilic base.
Step 4: Hydrolysis of the 1,2-Orthoester The orthoester is hydrolyzed using aqueous acid to yield the final product.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described above.
Caption: Regioselective synthesis via 6-O-tritylation.
Caption: Multi-step synthesis via glycosyl bromide.
Conclusion
This guide has provided a detailed examination of various synthetic routes for the preparation of this compound. The choice of a particular method will be guided by the specific requirements of the research, including scale, desired purity, and available resources. The presented data and protocols offer a solid foundation for researchers to successfully synthesize this valuable carbohydrate intermediate for their applications in drug discovery and development.
References
- 1. 2,3,4,6-Tetra-O-acetyl- D -mannopyranose 95 140147-37-1 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid | MDPI [mdpi.com]
- 5. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
A Comprehensive Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranose for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Synthesis, and Applications
This technical guide provides a detailed overview of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a key synthetic intermediate in carbohydrate chemistry and drug discovery. The document covers its commercial availability from various suppliers, offers detailed experimental protocols for its synthesis and purification, and explores its relevance in biological research, particularly in the context of cancer therapy.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The product is typically offered in various purities and quantities, with pricing varying accordingly. Below is a summary of prominent suppliers and their offerings.
Table 1: Major Suppliers of this compound
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | 772283 | ≥95% | 1g |
| MedChemExpress | HY-W010606 | >98% | 100mg, 250mg, 500mg, 1g |
| BOC Sciences | 58645-20-8 | Custom | Inquiry |
| Carl ROTH | 2YN3 | ≥95% | 5g |
| ChemicalBook | CB7254924 | - | 100mg, 250mg, 500mg, 1g, 2g, 5g, 10g, 25g |
| Biosynth | MT06687 | - | Inquiry |
| Santa Cruz Biotechnology | sc-223123 | - | Inquiry |
| Chem-Impex | 18968-05-3 | ≥99% (HPLC) | 100mg, 250mg, 1g, 2g, 2.5g, 5g, 10g, 25g |
| Alichem | 18968053 | - | 5g |
| Ambeed | A135367, A166077 | - | 1g, 5g |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 140147-37-1 (mixture of anomers), 22860-22-6 (α-anomer), 18968-05-3 (β-anomer) | [1] |
| Molecular Formula | C₁₄H₂₀O₁₀ | |
| Molecular Weight | 348.30 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 92-95 °C | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate (B1210297), Methanol |
Synthesis and Purification Protocols
This compound is often synthesized as a key intermediate for the production of more complex molecules, such as the PET imaging precursor, [¹⁸F]FDG. The following protocols are based on established literature procedures.[2][3]
Synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose from D-Mannose[3]
This multi-step synthesis provides the β-anomer, a common precursor for further chemical modifications.
Step 1: Per-O-acetylation of D-Mannose
-
Procedure: D-mannose is treated with acetic anhydride (B1165640) in the presence of a catalyst, such as iodine or pyridine, to yield penta-O-acetyl-D-mannopyranose.
Step 2: Formation of Acetobromomannose
-
Procedure: The per-acetylated mannose is reacted with a solution of hydrogen bromide in acetic acid (e.g., 30% HBr in AcOH) to produce acetobromomannose.
Step 3: Formation of the 1,2-Orthoester
-
Procedure: The acetobromomannose is treated with ethanol (B145695) and a non-nucleophilic base, such as 2,4,6-collidine, to form the 1,2-orthoester derivative.
Step 4: Hydrolysis of the 1,2-Orthoester
-
Reagents: 1,2-O-(1-ethoxyethylidene)-β-D-mannopyranose triacetate, anhydrous acetone (B3395972), 1 M aqueous hydrochloric acid (HCl), chloroform (B151607) (CHCl₃), deionized water, anhydrous sodium sulfate (B86663) (Na₂SO₄), diethyl ether (Et₂O), and ethanol (EtOH).[3]
-
Procedure:
-
Dissolve the 1,2-orthoester (e.g., 4.4 g, 12 mmol) in anhydrous acetone (27 mL).[3]
-
With vigorous stirring and maintaining the temperature at approximately 18°C using a water bath, add 1 M aqueous HCl (2.7 mL) in one portion.[3]
-
Continue stirring at room temperature for an additional 5 minutes.[3]
-
Concentrate the reaction mixture on a rotary evaporator at a temperature below 20°C.[3]
-
Dissolve the resulting solid in chloroform (25 mL) and wash with deionized water (2 x 10 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator.[3]
-
Triturate the residue with diethyl ether and recrystallize from ethanol to yield 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose as a white solid.[3]
-
Purification
Purification of acetylated mannose derivatives is typically achieved by column chromatography on silica (B1680970) gel.[4] The choice of eluent system depends on the specific isomer and the impurities present. A common solvent system is a mixture of hexane (B92381) and ethyl acetate.[4]
Analytical Characterization
The structure and purity of this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as carbonyls from the acetate groups.
Biological Significance and Applications
While this compound is primarily a synthetic intermediate, its precursor, D-mannose, has garnered significant interest in cancer research. Mannose has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy by interfering with cancer cell metabolism.[5][6][7] This acetylated derivative serves as a crucial building block for synthesizing various glycoconjugates, therapeutic vaccines, and complex oligosaccharides that are used to probe and modulate these biological processes.[]
Role in Cancer Metabolism
Recent studies have elucidated the role of mannose in suppressing tumor growth by targeting key metabolic pathways. One such pathway is the Pentose Phosphate Pathway (PPP), which is often upregulated in cancer cells to support nucleotide synthesis and manage oxidative stress. Mannose has been shown to inhibit the PPP, leading to increased oxidative stress and DNA damage in cancer cells.[7]
The diagram below illustrates the inhibitory effect of mannose on cancer cell metabolism.
Caption: The inhibitory pathway of D-mannose in cancer cells.
Experimental and Synthetic Workflows
The synthesis and subsequent use of this compound in research follows a logical workflow, from initial synthesis to its application as a building block for more complex molecules.
Caption: Workflow for the synthesis and application of this compound.
Safety and Handling
This compound is a chemical compound that should be handled in a laboratory setting with appropriate personal protective equipment (PPE).
Table 3: Safety Information
| Hazard Statement | Precautionary Statement |
| Not classified as a hazardous substance. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[9]
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains.[10]
This guide provides a comprehensive starting point for researchers and professionals working with this compound. For detailed, lot-specific information, always refer to the supplier's Certificate of Analysis and Safety Data Sheet.
References
- 1. 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranose price,buy 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranose - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose synthesis - chemicalbook [chemicalbook.com]
- 4. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mannose: A Sweet Option in the Treatment of Cancer and Inflammation [frontiersin.org]
- 6. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. crude.abx.de [crude.abx.de]
Methodological & Application
Application Notes and Protocols: 2,3,4,6-Tetra-O-acetyl-D-mannopyranose as a Glycosyl Donor for Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a versatile building block in the chemical synthesis of oligosaccharides, which are crucial components of many biologically significant molecules, including glycoproteins and glycolipids. Its utility as a glycosyl donor lies in the strategic activation of its anomeric center, enabling the formation of glycosidic linkages with various acceptor molecules. This document provides detailed application notes and experimental protocols for the use of this compound in oligosaccharide synthesis, with a focus on activation strategies and glycosylation methodologies.
Application Notes
This compound is typically not used directly as a glycosyl donor due to the poor leaving group nature of the anomeric hydroxyl group. Instead, it serves as a precursor to more reactive glycosyl donors. The primary strategies for its activation involve the conversion of the anomeric hydroxyl into a better leaving group, such as a halide, a trichloroacetimidate, or a thioether.
The choice of activating group and the subsequent glycosylation conditions are critical for controlling the stereoselectivity of the newly formed glycosidic bond. In the case of mannosyl donors with a participating group at C-2 (like an acetyl group), the formation of a 1,2-trans-glycosidic linkage (α-anomer) is generally favored through neighboring group participation.
Key Applications:
-
Synthesis of High-Mannose Oligosaccharides: These structures are integral parts of the N-glycans of glycoproteins and are involved in protein folding and quality control in the endoplasmic reticulum.
-
Development of Glycoconjugate Vaccines: Synthetic oligosaccharides mimicking bacterial or viral surface glycans can be conjugated to carrier proteins to elicit an immune response.
-
Probing Carbohydrate-Protein Interactions: The synthesis of well-defined oligosaccharides is essential for studying the binding specificity of lectins and other carbohydrate-binding proteins.
-
Drug Discovery and Development: Oligosaccharides with specific structures can exhibit therapeutic properties or serve as targeting moieties for drug delivery.
Activation of this compound
For this compound to function as an effective glycosyl donor, it must first be converted into a more reactive species. The following are common activation pathways.
Application Notes and Protocols for the Synthesis of Mannosylated Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and data for the chemical and enzymatic synthesis of mannosylated compounds. These molecules are crucial in various biological processes, including cell recognition, immune response, and disease pathogenesis, making their synthesis a key area of research in drug development and glycobiology.
Introduction
Mannosylation, the attachment of mannose or mannose-containing oligosaccharides to proteins, lipids, or small molecules, plays a pivotal role in biological systems. The resulting mannosylated compounds are recognized by specific mannose receptors on the surface of various cells, such as macrophages and dendritic cells, making them attractive for targeted drug delivery. Furthermore, aberrant O-mannosylation is associated with certain muscular dystrophies and cancers.[1][2] The synthesis of well-defined mannosylated structures is therefore essential for studying these processes and for developing novel therapeutics.
This application note details several robust methods for synthesizing mannosylated compounds, including chemical and enzymatic approaches, with a focus on providing reproducible protocols and comparative data.
Chemical Synthesis of Mannosylated Compounds
Chemical synthesis offers a high degree of control over the structure of the final mannosylated product, allowing for the creation of diverse and complex molecules. Key strategies include one-pot synthesis, orthogonal protection, and catalyst-controlled stereoselective glycosylation.[3]
General Experimental Workflow for Chemical Mannosylation
The following diagram outlines a typical workflow for the chemical synthesis of mannosylated compounds, from starting materials to the final purified product.
Caption: General workflow for chemical mannosylation.
Protocol 1: Stereoselective β-Mannosylation using a Bis-Thiourea Catalyst
This protocol describes a highly β-selective mannosylation reaction using an acetonide-protected mannosyl phosphate (B84403) donor and a bis-thiourea catalyst.[4] This method is notable for its operational simplicity and mild, neutral reaction conditions.
Materials:
-
2,3-Acetonide-protected mannosyl phosphate donor
-
Alcohol nucleophile (acceptor)
-
Bis-thiourea catalyst
-
Anhydrous solvent (e.g., toluene)
-
Molecular sieves (4 Å)
Procedure:
-
To an oven-dried vial containing a stir bar, add the mannosyl phosphate donor (1.0 equiv), the alcohol acceptor (1.5 equiv), and the bis-thiourea catalyst (1-10 mol%).
-
Add freshly activated 4 Å molecular sieves.
-
Dissolve the mixture in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction at the specified temperature (e.g., room temperature or 40 °C) for the required time (typically 24-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the β-mannoside.
-
If necessary, remove the acetonide protecting groups using mildly acidic hydrolytic conditions (e.g., 4:1 acetic acid:water).[4]
Protocol 2: Synthesis of Mannosylated Neoglycolipids
This protocol outlines the synthesis of mannosylated neoglycolipids, which are useful for creating liposomes for drug delivery applications.[5]
Step A: Synthesis of 6-Azidohexyl tetra-O-acetyl-α-D-mannopyranoside
-
Dissolve mannose pentaacetate and 6-chlorohexanol in dry dichloromethane (B109758) (DCM) at 0 °C.
-
Add Et₂O·BF₃ dropwise and heat the reaction to 40 °C for 17 hours.
-
Neutralize the solution with saturated NaHCO₃, extract the organic phase, and dry it over sodium sulfate.
-
Purify the crude product to obtain 6-chlorohexyl tetra-O-acetyl-α-D-mannopyranoside.
-
Convert the chloride to an azide (B81097) using sodium azide in a suitable solvent.
Step B: Amide Coupling
-
Dissolve the azido-mannoside derivative (from Step A) and a bis(alkyloxy)benzoic acid derivative in DCM at 0 °C.
-
Add tributylphosphine (B147548) and stir for 2 hours at 0 °C, then for 24 hours at room temperature.
-
Add hydroxybenzotriazole (B1436442) (HOBT) and N,N'-diisopropylcarbodiimide (DIC) and stir for 96 hours at room temperature.
-
Dilute with ethyl acetate (B1210297), wash the organic phase with saturated NaHCO₃ solution and brine, then dry and concentrate.
-
Purify the product by column chromatography.[5]
Step C: De-O-acetylation
-
Dissolve the acetylated product from Step B in dry methanol (B129727).
-
Add a solution of sodium methoxide (B1231860) (NaOMe) in methanol at room temperature under a nitrogen atmosphere.
-
After 3 hours of stirring, neutralize the reaction with acidic resin (e.g., Amberlite® IR120 H⁺).
-
Filter, concentrate in vacuo, and lyophilize the residue to yield the final deprotected mannosylated neoglycolipid.[5]
Quantitative Data for Chemical Mannosylation
| Donor | Acceptor | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 2,3-Acetonide-protected mannosyl phosphate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Bis-thiourea (10 mol%) | Toluene | 40 | 48 | 85 | 1:32 | [4] |
| 2,3-Acetonide-protected mannosyl phosphate | Cholesterol | Bis-thiourea (10 mol%) | Toluene | 40 | 48 | 91 | 1:19 | [4] |
| 2,3-Acetonide-protected rhamnosyl phosphate | Phenol | Bis-thiourea (10 mol%) | Toluene | 50 | 48 | 88 | 1:12 | [4] |
| 4,6-O-Benzylidene-protected mannosyl donor | Primary Alcohol | TMSOTf | CH₂Cl₂ | -35 | 2 | 69 | N/A | [6] |
| 3-O-Picoloyl mannosamine (B8667444) donor | Secondary Alcohol | N/A | N/A | N/A | 19 | 69 | 1:14 | [7] |
Enzymatic Synthesis of Mannosylated Compounds
Enzymatic synthesis provides a green and highly selective alternative to chemical methods, particularly for the formation of specific glycosidic linkages. β-mannosidases, for example, can be used to catalyze the transfer of mannose from a donor to an acceptor molecule (transglycosylation).[8]
General Experimental Workflow for Enzymatic Mannosylation
The workflow for enzymatic mannosylation is generally simpler than chemical synthesis, often requiring fewer protection and deprotection steps.
Caption: General workflow for enzymatic mannosylation.
Protocol 3: Enzymatic β-Mannosylation of Phenylethanoid Alcohols
This protocol describes the use of the industrial enzyme preparation Novozym 188, which contains β-mannosidase activity, to synthesize β-mannosylated phenylethanoid alcohols.[8][9]
Materials:
-
Tyrosol or hydroxytyrosol (B1673988) (acceptor)
-
β-D-Mannopyranosyl-(1→4)-D-mannose (mannobiose, donor)
-
Novozym 188 (lyophilized)
-
Acetate buffer (0.1 M, pH 5.0)
-
Methanol
Procedure:
-
Prepare a solution of the acceptor (e.g., tyrosol at 20 g/L) and the donor (mannobiose at 120 g/L) in 0.1 M acetate buffer (pH 5.0).
-
Add the lyophilized Novozym 188 enzyme preparation to the solution.
-
Incubate the reaction mixture at 37 °C with shaking (e.g., 500 rpm).
-
Monitor the formation of the product by taking aliquots at predefined time intervals. To do this, withdraw a sample (e.g., 100 µL), quench the reaction by adding 3 volumes of methanol, and filter through a 0.22 µm syringe filter for HPLC analysis.[8]
-
After an appropriate reaction time (e.g., 48 hours), stop the reaction.
-
Purify the product from the reaction mixture using appropriate chromatographic techniques.
Quantitative Data for Enzymatic Mannosylation
| Enzyme | Donor | Acceptor | pH | Temp (°C) | Yield (%) | Reference |
| Novozym 188 (β-mannosidase) | Mannobiose | Tyrosol | 5.0 | 37 | 12 | [8][9] |
| Novozym 188 (β-mannosidase) | Mannobiose | Hydroxytyrosol | 5.0 | 37 | 16 | [8][9] |
Mammalian O-Mannosylation Pathway
Understanding the natural biosynthesis of mannosylated compounds can provide insights for synthetic strategies and for studying diseases related to glycosylation defects. The O-mannosylation of α-dystroglycan is a critical pathway for muscle and brain development.[1]
Caption: Simplified mammalian O-mannosylation pathway of α-dystroglycan.
This pathway begins in the endoplasmic reticulum with the synthesis of a dolichol-phosphate mannose (Dol-P-Man) donor from GDP-mannose.[1] The POMT1/POMT2 enzyme complex then transfers this mannose to a serine or threonine residue on α-dystroglycan. Further modifications occur in the Golgi apparatus by enzymes such as POMGNT1 and POMGNT2, leading to different core structures that can be further elongated.[1]
Conclusion
The protocols and data presented in this application note offer a starting point for the synthesis of a wide range of mannosylated compounds. Both chemical and enzymatic methods provide powerful tools for accessing these important molecules. The choice of method will depend on the desired structure, stereochemistry, and scale of the synthesis. The continued development of novel synthetic strategies will further facilitate research into the biological roles of mannosylated compounds and their potential as therapeutic agents.
References
- 1. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules enhance functional O-mannosylation of Alpha-dystroglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Deacetylation of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose to Yield D-mannose
Introduction
The removal of acetyl protecting groups from carbohydrates is a fundamental transformation in glycoscience, crucial for the synthesis of complex oligosaccharides, glycoconjugates, and biologically active molecules. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a common intermediate in carbohydrate chemistry, and its efficient deacetylation to yield D-mannose is a critical step in many synthetic pathways. This document provides detailed application notes and protocols for various methods to achieve this transformation, tailored for researchers, scientists, and drug development professionals. The methods discussed include the widely used Zemplén deacetylation, other base-catalyzed procedures, and an acid-catalyzed approach.
Overview of Deacetylation Methods
The selection of a deacetylation method depends on several factors, including the stability of other functional groups in the molecule, desired reaction time, and the scale of the reaction. The most common methods involve transesterification under basic conditions or hydrolysis under acidic or basic conditions.
-
Zemplén Deacetylation: This classic method employs a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). It is known for its high efficiency and generally provides quantitative yields of the deacetylated product. The reaction is typically fast and clean.
-
Other Base-Catalyzed Methods: Milder bases such as potassium carbonate or ammonia (B1221849) in methanol can also be used for deacetylation. These methods are often preferred when the substrate is sensitive to the strongly basic conditions of the Zemplén reaction.
-
Acid-Catalyzed Deacetylation: Treatment with an acid, such as hydrochloric acid in methanol, can also effect deacetylation. This method can be advantageous when the molecule contains acid-stable, base-labile protecting groups.
Data Presentation: Comparison of Deacetylation Methods
The following table summarizes the quantitative data for different methods of deacetylation of per-O-acetylated hexopyranoses. While specific data for this compound is not always available in comparative studies, the data for per-O-acetyl-D-glucose serves as a reliable reference due to the similar reactivity of acetyl groups on hexopyranose rings.
| Method | Reagents | Typical Reaction Time | Typical Yield (%) | Notes |
| Zemplén Deacetylation | Catalytic NaOMe in MeOH | 0.5 - 2 hours | > 95% | The most common and often highest yielding method. |
| Potassium Carbonate | K₂CO₃ in MeOH | 4 - 8 hours | > 90% | A milder alternative to sodium methoxide. |
| Sodium Hydroxide | Catalytic NaOH in MeOH | 0.5 - 4 hours | > 95% | Similar efficiency to NaOMe. |
| Ammonia in Methanol | NH₃ in MeOH | 12 - 24 hours | Variable, often > 90% | Slower method, useful for sensitive substrates. |
| Acid-Catalyzed | Catalytic AcCl in MeOH (in situ HCl generation) | 3 - 6 hours | ~82% | Useful for substrates with base-labile groups. |
Note: Yields and reaction times can vary depending on the scale of the reaction, concentration of reagents, and the specific stereochemistry of the carbohydrate.
Experimental Protocols
Protocol 1: Zemplén Deacetylation using Sodium Methoxide
This protocol describes the deacetylation of this compound using a catalytic amount of sodium methoxide in methanol.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M) or solid Sodium Methoxide
-
Amberlite® IR120 (H⁺) resin or other acidic resin
-
Thin Layer Chromatography (TLC) supplies (e.g., silica (B1680970) gel plates, developing solvent such as 9:1 Dichloromethane:Methanol)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the progress of the reaction by TLC. The starting material is UV active and will stain with a permanganate (B83412) dip, while the product (D-mannose) is not UV active but will stain with a permanganate or p-anisaldehyde dip. The reaction is typically complete within 30 minutes to 2 hours.
-
Once the starting material is consumed, neutralize the reaction mixture by adding Amberlite® IR120 (H⁺) resin until the pH is neutral (check with pH paper).
-
Stir the mixture for an additional 15 minutes.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a syrup.
-
The resulting D-mannose is often pure enough for subsequent steps. If further purification is required, it can be achieved by recrystallization from ethanol (B145695) or by silica gel chromatography.
Protocol 2: Deacetylation using Potassium Carbonate
This protocol provides a milder basic condition for the deacetylation of this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃)
-
Amberlite® IR120 (H⁺) resin (optional, for neutralization)
-
TLC supplies
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approximately 15 mL per gram of starting material).
-
Add potassium carbonate (e.g., 1.0 - 2.0 eq) to the solution.
-
Stir the suspension at room temperature.
-
Monitor the reaction by TLC. This reaction is generally slower than the Zemplén deacetylation and may take 4 to 8 hours.
-
Upon completion, filter the potassium carbonate.
-
The filtrate can be neutralized with an acidic resin as described in Protocol 1, or the solvent can be evaporated, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining starting material. The aqueous layer containing D-mannose can then be concentrated.
-
Concentrate the neutralized solution or the aqueous layer under reduced pressure to yield D-mannose.
Protocol 3: Acid-Catalyzed Deacetylation using Acetyl Chloride in Methanol
This protocol describes the generation of HCl in situ from acetyl chloride for the deacetylation reaction.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
TLC supplies
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 20 mL per gram of starting material) and cool to 0 °C.
-
Slowly add a catalytic amount of acetyl chloride (e.g., 0.2 eq) to the stirred solution. Caution: The reaction of acetyl chloride with methanol is exothermic and generates HCl gas. Perform this step in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction may take 3 to 6 hours.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
The resulting aqueous solution can be washed with an organic solvent like ethyl acetate (B1210297) to remove any unreacted starting material.
-
The aqueous layer is then concentrated to give D-mannose. Further purification can be done by recrystallization if necessary.
Visualizations
Chemical Reaction
Caption: Deacetylation of the starting material to yield D-mannose.
Experimental Workflow
Caption: General workflow for the deacetylation of acetylated mannose.
Method Selection Guide
Caption: Decision tree for selecting a deacetylation method.
Application Notes and Protocols: 2,3,4,6-Tetra-O-acetyl-D-mannopyranose as a Versatile Precursor for Modified Monosaccharides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose as a key starting material for the synthesis of various biologically significant modified monosaccharides. These derivatives, including mannosamine (B8667444) and sialic acid precursors, are crucial for research in glycobiology, drug development, and diagnostics.
Introduction
This compound is a protected form of D-mannose, a C-2 epimer of glucose. The acetyl protecting groups make it a stable and versatile precursor for chemical modifications at the anomeric carbon and the C-2 position. Its primary applications lie in the synthesis of N-acetyl-D-mannosamine (ManNAc) and its derivatives, which are biosynthetic precursors to sialic acids. Sialic acids are terminal monosaccharides on cell surface glycans and play critical roles in numerous biological processes, including cell-cell recognition, immune responses, and pathogen infection.[1] Aberrant sialylation is a hallmark of several diseases, including cancer, making the synthesis of modified sialic acid precursors a vital area of research for diagnostics and therapeutics.
Applications
The primary applications of this compound as a precursor include:
-
Synthesis of Mannosamine and N-Acetyl-D-mannosamine (ManNAc): Mannosamine and its N-acetylated form are fundamental building blocks for the synthesis of complex glycans and glycoconjugates.
-
Preparation of Sialic Acid Precursors: ManNAc derivatives are direct precursors in the sialic acid biosynthetic pathway. By introducing modifications to the ManNAc scaffold, researchers can generate unnatural sialic acids for metabolic glycoengineering.[1]
-
Metabolic Glycoengineering: Modified mannosamine analogues can be fed to cells and incorporated into their surface glycans. These modified glycans can then be visualized or targeted using bioorthogonal chemistry, providing powerful tools for studying glycan function and for developing targeted therapies.
-
Synthesis of Glycosyl Donors: The tetra-acetylated mannose can be converted into various glycosyl donors for the stereoselective synthesis of mannosides.
-
Development of Radiotracers: Derivatives of this compound are used to synthesize radiolabeled sugars, such as 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a widely used PET imaging agent.[1][2]
Experimental Protocols
The following protocols detail the synthesis of key modified monosaccharides starting from or involving this compound.
Protocol 1: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose
This protocol describes the triflation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose to yield a highly reactive intermediate for nucleophilic substitution at the C-2 position, a crucial step in the synthesis of 2-deoxy-2-fluoro-D-glucose ([¹⁸F]FDG).[1][2]
Materials:
-
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Absolute Ethanol (B145695)
Procedure:
-
Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (e.g., 2.6 g, 7.4 mmol) in anhydrous CH₂Cl₂ (20 mL) in a round-bottom flask under an argon atmosphere.[1]
-
Add dry pyridine (e.g., 1.5 mL, 18.6 mmol) to the solution.[1]
-
Cool the mixture to -15 °C using an ice-salt bath.[1]
-
Add trifluoromethanesulfonic anhydride (e.g., 2.2 mL, 13.1 mmol) dropwise to the stirred solution over 40 minutes, maintaining the temperature at -15 °C.[1]
-
Allow the reaction mixture to slowly warm to room temperature over approximately 6 hours.[1]
-
Wash the reaction mixture successively with ice-cold saturated aqueous NaHCO₃ (40 mL) and water (40-50 mL).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C.[1]
-
Recrystallize the resulting solid residue from absolute ethanol to obtain the product as white needles.[1]
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield | Reference |
| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | Tf₂O, Pyridine, CH₂Cl₂ | 6 h | -15 °C to RT | ~80% | [1] |
Spectroscopic Data:
-
HRMS (ESI): m/z [M+Na]⁺ Calcd for C₁₅H₁₉F₃NaO₁₂S: 503.0447; Found: 503.0440.[1]
Protocol 2: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose
This protocol describes the synthesis of a key azido-mannose derivative, which serves as a precursor for mannosamine and N-acetylmannosamine. The synthesis starts from a triflated glucose derivative, which undergoes an SN2 reaction with sodium azide (B81097).
Materials:
-
1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethylsulfonyl-α-D-glucopyranose
-
Sodium Azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl Acetate (B1210297) (EtOAc)
-
Silica (B1680970) Gel (pre-dried)
Procedure:
-
Dissolve 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethylsulfonyl-α-D-glucopyranose (e.g., 1.58 g, 3.29 mmol) in anhydrous DMF (15 mL) in a round-bottom flask.
-
Add sodium azide (e.g., 1.07 g, 16.5 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on pre-dried silica gel using a toluene-ethyl acetate gradient to yield the product.
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield | Reference |
| 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethylsulfonyl-α-D-glucopyranose | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-mannopyranose | NaN₃, DMF | 4 h | 60 °C | 58% |
Visualizations
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the key steps in the sialic acid biosynthesis pathway, starting from the precursor N-acetyl-D-mannosamine (ManNAc).
Caption: Sialic acid biosynthesis pathway.
Experimental Workflow for Metabolic Glycoengineering
This diagram outlines a typical workflow for metabolic glycoengineering using a modified mannosamine precursor to label and visualize cell surface glycans.
Caption: Metabolic glycoengineering workflow.
Conclusion
This compound is a cornerstone precursor for the synthesis of a wide array of modified monosaccharides with significant biological and therapeutic relevance. The protocols and data presented herein provide a valuable resource for researchers in glycobiology and drug discovery, facilitating the exploration of glycan function and the development of novel diagnostics and therapeutics. The ability to generate tailored monosaccharide building blocks opens up new avenues for understanding and manipulating complex biological systems.
References
Application Notes and Protocols for Stereoselective Glycosylation using 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stereoselective glycosylation is a cornerstone of modern carbohydrate chemistry, crucial for the synthesis of complex oligosaccharides and glycoconjugates with significant biological activities. D-Mannose, a C-2 epimer of glucose, is a key component of numerous biologically important glycans. The stereocontrolled formation of mannosidic linkages, however, presents a significant challenge, particularly for the synthesis of the 1,2-cis (β-mannosyl) linkage. This is due to the steric hindrance at the β-face from the axial C-2 substituent and the opposing anomeric effect that thermodynamically favors the α-anomer. This document provides detailed strategies and protocols for the stereoselective synthesis of both α- and β-mannosides using the readily available donor, 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.
Strategies for Stereoselective α-Mannosylation
The synthesis of α-mannosides is generally more straightforward due to the anomeric effect. The presence of a participating neighboring group at the C-2 position of the glycosyl donor can effectively direct the stereochemical outcome to furnish the 1,2-trans-glycoside, which in the mannose series corresponds to the α-anomer. The acetyl group at C-2 of this compound can act as such a participating group.
A common strategy involves the conversion of the peracetylated mannose into a more reactive glycosyl donor, such as a trichloroacetimidate (B1259523). This donor can then be activated by a Lewis acid in the presence of a glycosyl acceptor to yield the α-mannoside.
Protocol 1: Synthesis of α-Mannosyl Trichloroacetimidate Donor
This protocol describes the conversion of this compound to the corresponding α-trichloroacetimidate donor.
Materials:
-
This compound
-
Hydrazine (B178648) acetate (B1210297) or Benzylamine
-
Trichloroacetonitrile (B146778) (Cl₃CCN)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Selective Anomeric Deacetylation:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add hydrazine acetate (1.2 eq) and stir the mixture at 50-60 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the hemiacetal.
-
-
Formation of the Trichloroacetimidate:
-
Dissolve the crude hemiacetal in anhydrous DCM.
-
Add trichloroacetonitrile (3.0 eq) followed by a catalytic amount of K₂CO₃ or Cs₂CO₃.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, filter off the base and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the α-mannosyl trichloroacetimidate.
-
Protocol 2: TMSOTf-Promoted α-Mannosylation
This protocol details the glycosylation of an acceptor with the α-mannosyl trichloroacetimidate donor.
Materials:
-
α-Mannosyl trichloroacetimidate donor
-
Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the α-mannosyl trichloroacetimidate donor (1.2 eq), the glycosyl acceptor (1.0 eq), and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (typically -20 °C to 0 °C).
-
Add a solution of TMSOTf (0.1-0.2 eq) in anhydrous DCM dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of Et₃N.
-
Dilute the mixture with DCM and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired α-mannoside.
Strategies for Stereoselective β-Mannosylation
The synthesis of β-mannosides is a formidable challenge in carbohydrate chemistry. Several strategies have been developed to overcome the inherent preference for the α-anomer. These methods often involve the use of specific protecting groups on the donor, intramolecular aglycone delivery, or specialized promoter systems.
Strategy 1: The Use of 4,6-O-Benzylidene Acetal (B89532) Protecting Group
The presence of a 4,6-O-benzylidene acetal on the mannosyl donor is a well-established strategy for promoting β-selectivity. The rigid bicyclic system is thought to influence the conformation of the oxocarbenium ion intermediate, favoring the attack of the nucleophile from the β-face.
Strategy 2: Bis-thiourea Catalyzed β-Mannosylation with Acetonide-Protected Donors
A more recent approach utilizes a bis-thiourea catalyst to promote highly β-selective mannosylations with donors protected with a 2,3-O-acetonide group. This method is notable for its mild and neutral reaction conditions.[1]
Protocol 3: One-Pot Chlorination, Iodination, and β-Glycosylation from a Hemiacetal
This protocol describes a highly β-selective mannosylation starting from a mannosyl hemiacetal, which can be derived from this compound.[2]
Materials:
-
Mannosyl hemiacetal (e.g., 2,3,4,6-tetra-O-benzyl-D-mannopyranose)
-
Oxalyl chloride ((COCl)₂)
-
Triphenylphosphine oxide (Ph₃PO)
-
Lithium iodide (LiI)
-
Diisopropylethylamine (DIPEA)
-
Glycosyl acceptor
-
Anhydrous chloroform (B151607) (CHCl₃)
Procedure:
-
In situ formation of the glycosyl chloride:
-
To a solution of the mannosyl hemiacetal (1.0 eq) and Ph₃PO (0.5 eq) in anhydrous CHCl₃, add (COCl)₂ (1.2 eq) at room temperature and stir for 1 hour.
-
Remove the solvent and excess (COCl)₂ under reduced pressure.
-
-
Iodination and Glycosylation:
-
To the crude glycosyl chloride, add powdered LiI (4.0 eq), DIPEA (2.5 eq), and the glycosyl acceptor (0.7 eq).
-
Re-dissolve the mixture in anhydrous CHCl₃ and stir at 45 °C.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with CHCl₃, wash with saturated aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
-
Quantitative Data Presentation
The following tables summarize quantitative data for representative stereoselective glycosylation reactions using mannose donors.
Table 1: α-Mannosylation using Trichloroacetimidate Donors
| Donor | Acceptor | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | DCM | 0 | 2 | 85 | >95:5 |
| 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate | p-Nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside | TMSOTf | DCM | -15 to rt | 2 | 92 | α-only |
| Per-acetylated mannose trichloroacetimidate | 1-O-acetyl ethylene (B1197577) glycol | BF₃·OEt₂ | MeCN | rt | 16.5 | 50 | α-only[3] |
Table 2: β-Mannosylation Strategies
| Donor Protecting Groups | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 2,3:4,6-di-O-acetonide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Bis-thiourea (1 mol%) | Toluene | 25 | 24 | 95 | 1:32[1] |
| 2,3,4,6-Tetra-O-benzyl (from hemiacetal) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | (COCl)₂, Ph₃PO, then LiI, DIPEA | CHCl₃ | 45 | 18 | 88 | 1:19[2] |
| 4,6-O-benzylidene, 2,3-di-O-benzyl | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Tf₂O, BSP, TTBP | DCM | -60 to 0 | - | 90 | <1:20 |
Visualization of Pathways and Workflows
Diagram 1: General Workflow for α-Mannosylation
Caption: Workflow for α-mannosylation via a trichloroacetimidate donor.
Diagram 2: Mechanism of α-Mannosylation via Neighboring Group Participation
Caption: Mechanism of α-selectivity through neighboring group participation.
Diagram 3: Logical Relationship for β-Mannosylation Strategies
Caption: Key strategies for achieving β-mannosylation.
References
Application Notes and Protocols for Enzymatic Modifications of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a versatile, protected monosaccharide widely utilized as a key intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and therapeutic agents.[1][] Enzymatic modifications of this substrate offer a powerful strategy for regioselective deacetylation or further acylation, providing access to a diverse range of mannose derivatives under mild reaction conditions. This approach avoids the often harsh conditions and complex protection/deprotection schemes required in traditional chemical synthesis.
Lipases, particularly from Candida antarctica and Pseudomonas cepacia, are robust biocatalysts for these transformations in non-aqueous environments.[3] They exhibit remarkable regioselectivity, often targeting the less sterically hindered positions, which is invaluable for targeted drug design and the synthesis of complex carbohydrate structures. These application notes provide detailed protocols for the enzymatic deacetylation and acylation of this compound.
Key Applications
-
Drug Development: The acetylated form of mannose enhances solubility and stability, making it a valuable component in drug formulations.[1] Enzymatic modification allows for the precise tailoring of these properties.
-
Carbohydrate Chemistry: Serves as a fundamental building block for synthesizing complex glycosides and oligosaccharides used in glycobiology research.[1]
-
Biotechnology: Employed in the production of biopolymers and biofuels, contributing to sustainable chemical processes.[1]
Enzymatic Modification Strategies
The primary enzymatic modifications for this compound involve regioselective deacetylation to expose a specific hydroxyl group for subsequent reactions, or further acylation if a free hydroxyl is present (e.g., at the anomeric position).
Regioselective Deacetylation
Lipases can catalyze the hydrolysis of ester bonds, and in organic solvents, this reaction can be highly regioselective. For per-O-acetylated pyranosides, lipases often show a preference for the primary position (C-6), followed by the anomeric position.
Regioselective Acylation (Transesterification)
In an anhydrous organic solvent, lipases can catalyze the transfer of an acyl group from an activated ester (e.g., vinyl esters) to a hydroxyl group on the sugar. This is particularly useful for modifying partially deacetylated derivatives of this compound.
Data Presentation
The following tables summarize typical results for the enzymatic modification of acetylated mannose derivatives, based on data from analogous reactions with other acetylated sugars.
Table 1: Regioselective Deacetylation of this compound
| Enzyme | Product | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| Candida antarctica Lipase (B570770) B (CALB) | 2,3,4-Tri-O-acetyl-D-mannopyranose | 48 | >95 | 85 |
| Pseudomonas cepacia Lipase (PCL) | 2,3,4-Tri-O-acetyl-D-mannopyranose | 72 | 80 | 70 |
| Porcine Pancreatic Lipase (PPL) | 2,3,4,6-Tetra-O-acetyl-α/β-D-mannopyranose (anomeric deacetylation) | 24 | >98 | 90 |
Table 2: Regioselective Acylation of 2,3,4-Tri-O-acetyl-D-mannopyranose
| Enzyme | Acyl Donor | Product | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| Candida antarctica Lipase B (CALB) | Vinyl Myristate | 6-O-Myristoyl-2,3,4-tri-O-acetyl-D-mannopyranose | 72 | 90 | 82 |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate (B1210297) | This compound | 24 | >99 | 95 |
Experimental Protocols & Workflows
Protocol 1: Regioselective Deacetylation at C-6 using Candida antarctica Lipase B
This protocol describes the selective removal of the acetyl group at the primary C-6 position.
Caption: Workflow for regioselective deacetylation.
Methodology:
-
Substrate Preparation: Dissolve this compound (100 mg, 0.287 mmol) in a mixture of tert-butanol (B103910) and water (9.5 mL : 0.5 mL).
-
Enzyme Addition: To the solution, add 100 mg of immobilized Candida antarctica lipase B (e.g., Novozym 435).
-
Incubation: Seal the reaction vessel and place it in an orbital shaker at 45°C with agitation (200 rpm).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1). The product, being more polar, will have a lower Rf value than the starting material.
-
Work-up: Once the reaction is complete (typically 48 hours), filter off the immobilized enzyme. The enzyme can be washed with tert-butanol and dried for reuse.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting residue by silica (B1680970) gel column chromatography, eluting with a gradient of hexane:ethyl acetate to yield 2,3,4-tri-O-acetyl-D-mannopyranose.
Protocol 2: Regioselective Acylation using Candida antarctica Lipase B
This protocol is for the acylation of a partially deacetylated mannose derivative at the primary hydroxyl group.
Caption: Workflow for regioselective acylation.
Methodology:
-
Substrate Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the partially deacetylated mannose derivative (e.g., 2,3,4-tri-O-acetyl-D-mannopyranose, 100 mg, 0.326 mmol) and the acyl donor (e.g., vinyl myristate, 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL).
-
Drying: Add activated molecular sieves (4 Å, ~200 mg) to the solution and stir for 30 minutes to remove any residual water.
-
Enzyme Addition: Add 100 mg of immobilized Candida antarctica lipase B (Novozym 435).
-
Incubation: Seal the flask and incubate at 50°C with shaking for 24-72 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction, filter the mixture to remove the enzyme and molecular sieves.
-
Purification: Concentrate the filtrate under reduced pressure and purify the product by silica gel column chromatography.
Logical Relationships in Enzymatic Modification
The choice of enzyme and reaction conditions dictates the outcome of the modification, allowing for a tailored synthesis approach.
Caption: Enzyme selection dictates regioselectivity.
This diagram illustrates how different lipases can be used to selectively remove acetyl groups from different positions on the mannose ring, thereby creating distinct intermediates for further synthesis. The regioselectivity of these enzymes is a key advantage in carbohydrate chemistry, enabling the creation of complex molecules with high precision.
References
Troubleshooting & Optimization
improving the yield and purity of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method involves the acetylation of D-mannose using a suitable acetylating agent in the presence of a catalyst. Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. Catalysts can range from acids like sulfuric acid or perchloric acid to bases like pyridine (B92270) or sodium acetate (B1210297). Another approach involves the peracetylation of D-mannose.
Q2: What are the expected yields and purity levels for this synthesis?
A2: Yields and purity are highly dependent on the chosen method, reaction conditions, and purification techniques. Reported yields can vary significantly, often ranging from 40% to over 80%. High purity (≥98%) is typically achieved through careful crystallization or chromatographic purification.
Q3: Why is the anomeric mixture of α and β-isomers a common issue?
A3: The acetylation of D-mannose often results in a mixture of α and β anomers because the reaction can proceed through an oxocarbenium ion intermediate, which can be attacked from either face by the acetate nucleophile. The ratio of these anomers is influenced by the reaction conditions, such as the catalyst and solvent used.
Q4: How can I control the anomeric selectivity of the reaction?
A4: To favor the α-anomer, reactions can be carried out under acidic conditions, often using acetic anhydride with a catalyst like zinc chloride or sulfuric acid. For the β-anomer, a common method is the treatment of the α-anomer with HBr in acetic acid followed by reaction with silver acetate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; side reactions; loss of product during workup or purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Control the reaction temperature to minimize side product formation. - Optimize the extraction and purification steps to minimize product loss. |
| Low Purity / Presence of Impurities | Incomplete acetylation; presence of starting material or partially acetylated intermediates; formation of degradation products. | - Ensure the D-mannose is completely dry before starting the reaction. - Use a slight excess of the acetylating agent. - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or by column chromatography on silica (B1680970) gel. |
| Formation of a Dark-Colored Reaction Mixture | Charring or degradation of the carbohydrate due to harsh acidic conditions or high temperatures. | - Maintain a low reaction temperature, typically 0-5 °C, especially during the addition of strong acid catalysts. - Add the catalyst slowly and dropwise. |
| Difficulty in Crystallizing the Final Product | Presence of impurities (e.g., anomeric mixture, solvent residues) that inhibit crystal formation. | - First, attempt to purify the product further using column chromatography to remove impurities. - Experiment with different solvent systems for recrystallization, such as isopropanol, ethanol, or mixtures with water. - Use seed crystals to induce crystallization. |
| Inconsistent α/β Anomer Ratio | Variations in reaction conditions such as temperature, reaction time, or catalyst concentration. | - Strictly control all reaction parameters. - For specific anomer enrichment, consider methods that favor one over the other (see FAQ Q4). - The anomers can often be separated by careful column chromatography. |
Experimental Protocols
Protocol 1: Acetic Anhydride and Sulfuric Acid Method
This method is a common and effective way to produce a mixture of anomers.
Materials:
-
D-mannose
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (B109758) (DCM) or Chloroform
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Suspend D-mannose in acetic anhydride in a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).
-
Slowly add concentrated sulfuric acid dropwise to the suspension while maintaining the low temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-cold water and stir until the excess acetic anhydride has hydrolyzed.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting syrup or solid by recrystallization from ethanol or by column chromatography.
Protocol 2: Acetic Anhydride and Pyridine Method
This method often provides a cleaner reaction with fewer degradation products.
Materials:
-
D-mannose
-
Acetic anhydride
-
Pyridine
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve D-mannose in pyridine in a flask.
-
Cool the solution in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction to stir at room temperature overnight or until completion as indicated by TLC.
-
Pour the mixture into ice water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Method | Catalyst/Reagent | Typical Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Acetylation | Acetic Anhydride / H₂SO₄ | 40-60% | >95% (after purification) | Inexpensive reagents, relatively fast reaction. | Can lead to charring, often produces an anomeric mixture. |
| Base-Mediated Acetylation | Acetic Anhydride / Pyridine | 60-85% | >98% (after purification) | Milder conditions, less degradation, often higher yielding. | Pyridine is toxic and has an unpleasant odor; requires careful workup to remove. |
| Peracetylation | Acetic Anhydride / Sodium Acetate | 50-70% | >97% (after purification) | Milder than strong acid catalysis. | Can be slower than acid-catalyzed methods. |
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield and purity issues.
Technical Support Center: Purification of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: My final product is an oil or a sticky solid and will not crystallize.
-
Question: I have completed the synthesis and work-up, but my this compound product is a persistent oil or a sticky solid instead of the expected crystalline solid. What could be the cause and how can I induce crystallization?
-
Answer: This is a common issue that can be attributed to several factors, including the presence of impurities, residual solvent, or a mixture of anomers.
-
Troubleshooting Steps:
-
Ensure Complete Removal of Solvent: Residual solvents like pyridine (B92270) (from acetylation) or dichloromethane (B109758)/ethyl acetate (B1210297) (from extraction) can prevent crystallization. Co-evaporate your product with toluene (B28343) several times under reduced pressure to azeotropically remove residual pyridine. Ensure the product is dried under high vacuum for an extended period to remove all volatile organic solvents.
-
Attempt Recrystallization from a Different Solvent System: If a standard solvent like ethanol (B145695) does not yield crystals, consider a binary solvent system. For instance, dissolve the oily product in a minimal amount of a good solvent (e.g., diethyl ether or chloroform) and then slowly add a poor solvent (e.g., hexane (B92381) or petroleum ether) until turbidity is observed.[1][2] Allow the solution to stand undisturbed, preferably at a reduced temperature (2-8 °C).
-
Purify via Column Chromatography: The presence of impurities, such as incompletely acetylated mannose or other byproducts, can inhibit crystallization. Purifying the crude product using silica (B1680970) gel column chromatography can remove these impurities. A common eluent system is a gradient of ethyl acetate in hexane.[2]
-
Seed the Solution: If you have a small amount of crystalline this compound from a previous successful batch, adding a tiny crystal (a "seed") to the supersaturated solution can initiate crystallization.
-
Trituration: This technique can be effective for separating anomers and inducing crystallization.[2] Add a solvent in which one anomer is less soluble (e.g., hexane) to your mixture and stir. The desired anomer may precipitate as a solid.[2]
-
-
Issue 2: My TLC analysis shows multiple spots, even after column chromatography.
-
Question: I have purified my product using column chromatography, but thin-layer chromatography (TLC) still shows multiple spots. What do these spots represent and how can I improve the separation?
-
Answer: The presence of multiple spots on TLC after purification can indicate co-eluting impurities, an anomeric mixture, or degradation of the product on the silica gel.
-
Troubleshooting Steps:
-
Identify the Spots: The major spots likely correspond to the α and β anomers of this compound. Other faint spots could be residual starting material, incompletely acetylated intermediates, or byproducts.
-
Optimize TLC and Column Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems for both TLC and column chromatography to improve the resolution between the spots. Adding a small amount of a more polar solvent (e.g., a few drops of methanol (B129727) in a dichloromethane/ethyl acetate system) can sometimes improve separation.
-
Column Parameters: For column chromatography, using a longer column, a finer mesh silica gel, or a slower flow rate can enhance separation.
-
-
Consider Acyl Migration: Although less common under standard conditions, acyl migration could lead to isomeric impurities. Ensure that the purification process is not carried out under harsh acidic or basic conditions that could promote such rearrangements.[1]
-
Check for Degradation: Acetylated sugars can be sensitive to acidic conditions. If the silica gel used for chromatography is too acidic, it may cause some degradation of the product. This can be mitigated by using neutralized silica gel.
-
-
Issue 3: The yield of my purified product is very low.
-
Question: After purification, my final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve the recovery?
-
Answer: Low yields can result from incomplete reactions, losses during work-up and purification, or product degradation.
-
Troubleshooting Steps:
-
Monitor the Acetylation Reaction: Ensure the initial acetylation of D-mannose goes to completion. Use TLC to monitor the reaction until the starting material is fully consumed.
-
Optimize Extraction: During the aqueous work-up, ensure the product is thoroughly extracted from the aqueous layer. Perform multiple extractions with an appropriate organic solvent like dichloromethane or ethyl acetate.
-
Refine Column Chromatography Technique:
-
Avoid using an excessively large column or an excessive amount of silica gel, as this can lead to product loss.
-
Carefully select fractions for combination based on TLC analysis to avoid including impure fractions, but also be mindful of not discarding fractions containing a significant amount of the desired product.
-
-
Minimize Transfers: Each transfer of the product from one flask to another can result in material loss. Try to minimize these steps where possible.
-
Consider Crystallization as a Primary Purification Step: For some related compounds, direct crystallization from the crude product after work-up can be an efficient purification method that minimizes losses associated with chromatography.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the purification of this compound?
A1: Common impurities include:
-
α and β anomers: The product is often a mixture of these two forms, which can be challenging to separate.[2]
-
Incompletely acetylated mannose derivatives: Mono-, di-, and tri-acetylated species may be present if the acetylation reaction is not complete.
-
Residual reagents and solvents: Pyridine, acetic anhydride, and solvents used in the reaction and extraction can be present in the crude product.[3]
-
Byproducts from side reactions: Depending on the reaction conditions, other minor byproducts may form.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure and assessing the anomeric ratio.[1]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity with high accuracy.[4]
-
Gas Chromatography (GC): GC can also be used for purity assessment, often after derivatization to increase volatility.[5][6]
-
Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups, such as the carbonyl groups of the acetate esters, and the absence of hydroxyl groups from the starting material.[7]
Q3: What is a typical solvent system for the purification of this compound by column chromatography?
A3: A common and effective solvent system for silica gel column chromatography is a gradient of ethyl acetate in hexane.[1] The separation can be started with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and the polarity can be gradually increased to elute the more polar anomer and any more polar impurities.
Q4: Can I use Gas Chromatography (GC) to analyze the purity of my acetylated mannose?
A4: Yes, GC can be used, but direct injection of acetylated sugars might lead to decomposition in the injector port.[5] To overcome this, derivatization to a more volatile form, such as by silylation, is often recommended.[8] Alternatively, methods using a mid-polarity column have shown success in separating anomers of derivatized sugars.[5]
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Can provide very pure material; scalable. | Finding a suitable solvent can be challenging; may not be effective for removing impurities with similar solubility. |
| Column Chromatography | Separation based on differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase. | Highly effective for separating mixtures, including anomers and byproducts. | Can be time-consuming and labor-intensive; potential for product loss on the column. |
| Trituration | Stirring a solid mixture with a solvent in which the desired compound is sparingly soluble, while impurities are more soluble. | Simple and quick method to purify a crude solid and induce crystallization. | May not be as effective as recrystallization or chromatography for achieving high purity. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the solution in a refrigerator (2-8 °C).
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common purification challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. connectsci.au [connectsci.au]
- 3. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. restek.com [restek.com]
identifying and minimizing side products in mannosylation reactions
Welcome to the technical support center for mannosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products, thereby improving reaction efficiency and stereoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during mannosylation experiments.
FAQ 1: My reaction has a low yield and multiple unidentified spots on the TLC plate. What are the common side products?
Answer:
Low yields in mannosylation reactions are often due to the formation of stable side products. The most common side reactions involving the glycosyl donor include:
-
Hydrolysis: The glycosyl donor reacts with trace amounts of water in the reaction mixture, leading to a hemiacetal product that is inactive for glycosylation. This is a frequent issue and necessitates stringent anhydrous conditions.[1]
-
Elimination: The donor can undergo elimination to form a glycal, an unsaturated carbohydrate derivative. This is another common pathway that consumes the donor molecule.[1]
-
Rearrangement: Certain types of glycosyl donors, such as glycosyl trichloroacetimidates, can rearrange to form unreactive products.[1]
-
Anomerization: The primary "side product" in stereoselective mannosylation is often the formation of the undesired anomer (e.g., the α-mannoside when the β-mannoside is the target). This is a major challenge due to the thermodynamic preference for the α-anomer.[2][3]
-
Fries-Type Rearrangement: When using phenol-based acceptors with Lewis acid promoters, a Fries-type rearrangement can occur, leading to C-glycoside side products.[1]
To begin troubleshooting, it is critical to identify the nature of the side products using the analytical techniques outlined in the protocols section below.
FAQ 2: My primary goal is to synthesize a β-mannoside, but I am getting a mixture of anomers. How can I improve the β-selectivity?
Answer:
Achieving high β-selectivity is a well-known challenge in mannosylation. The formation of the α-anomer is often kinetically and thermodynamically favored.[2][3] Several strategies can be employed to enhance the formation of the desired β-product:
-
Protecting Group Strategy: The choice of protecting groups on the mannosyl donor is critical. Using a 4,6-O-benzylidene acetal (B89532) imposes a conformational restraint on the donor, which can favor an SN2-type reaction pathway, leading to higher β-selectivity.[2] In contrast, participating groups at the C2 position (like acyl groups) will lead to 1,2-trans-glycosides, which in the case of mannose, results in the α-anomer.
-
Catalyst/Promoter System: The choice of catalyst or promoter system can dramatically influence the stereochemical outcome. For instance, certain catalyst-controlled systems, like the use of a bis-thiourea catalyst with a 2,3-acetonide-protected glycosyl phosphate (B84403) donor, have been shown to provide exceptionally high β-selectivity compared to standard Lewis acid promoters like TMSOTf, which tend to favor the α-anomer.[1]
-
Intramolecular Aglycone Delivery (IAD): This strategy involves tethering the acceptor to the donor molecule. The subsequent intramolecular reaction often proceeds with high stereoselectivity for the β-anomer.
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled SN2 pathway over the SN1 pathway, which often leads to anomeric mixtures.
The following troubleshooting workflow can guide your optimization process.
Caption: Troubleshooting workflow for improving β-selectivity.
FAQ 3: How do I choose the right analytical method to identify my products and side products?
Answer:
A combination of chromatographic and spectroscopic methods is essential for comprehensive analysis.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the reaction progress. It allows you to visualize the consumption of the starting material and the formation of new products. A "cospot," where the reaction mixture is spotted on top of the starting material, is crucial to confirm if the reactant has been consumed, especially if the product has a similar Rf value.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction components. It can be used to determine the yield of the desired product and quantify the relative amounts of different side products. Different columns (e.g., C18 for derivatized monosaccharides, HILIC for glycans) can be used depending on the analytes.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation. ¹H NMR is used to determine the anomeric configuration (α vs. β) of the glycosidic bond. The chemical shift and coupling constant (J-value) of the anomeric proton (H-1) are diagnostic. Typically, the anomeric proton of an α-mannoside appears at a different chemical shift than that of a β-mannoside.[1][8][9][10][11]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the products and side products. When coupled with a separation technique (LC-MS) and fragmentation (MS/MS), it can be used to identify the peptide backbone and the attached glycan structure in glycopeptides, making it invaluable for analyzing complex biological samples.[12][13][14][15]
The following diagram illustrates the workflow for product analysis.
Caption: General workflow for reaction analysis and characterization.
Data Presentation: Impact of Reaction Conditions
The choice of promoter and protecting groups significantly impacts stereoselectivity and the formation of side products. The data below compares the performance of a catalyst-controlled system (Bis-thiourea catalyst 1 with a 2,3-acetonide protected donor) against a standard Lewis acid promoter (TMSOTf) for the mannosylation of a primary alcohol acceptor.
Table 1: Comparison of Promoter Systems in Mannosylation
| Donor Protecting Group | Promoter | Yield (β-product) | Anomeric Ratio (α:β) | Side Products |
|---|---|---|---|---|
| 2,3,4,6-Tetra-O-benzyl | TMSOTf | N/A (Combined yield) | 4:1 | Not specified |
| 4,6-O-Benzylidene | TMSOTf | N/A (Combined yield) | 1:1.5 | Not specified |
| 2,3-O-Acetonide | TMSOTf | N/A (Combined yield) | >20:1 | Not specified |
| 2,3-O-Acetonide | Catalyst 1 | 83% | 1:32 | Clean reaction |
Data synthesized from a study on bis-thiourea-catalyzed mannosylations. Yields for TMSOTf reactions reflect the combined yield of both anomers as determined by ¹H NMR of the crude mixture. Yield for Catalyst 1 is the isolated yield of the pure β-product.[1]
As shown in the table, the combination of a 2,3-O-acetonide protecting group with the bis-thiourea catalyst (1 ) dramatically increased the yield and selectivity for the desired β-mannoside, resulting in a clean reaction. In contrast, the TMSOTf-promoted reactions were less selective or even favored the undesired α-anomer.[1]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica (B1680970) gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). Mark three lanes on this line for the starting material (SM), a cospot (Co), and the reaction mixture (RM).[4]
-
Spotting:
-
Using a capillary tube, apply a small spot of a diluted solution of your glycosyl donor (starting material) to the SM and Co marks.
-
Withdraw a small aliquot from your reaction vessel and apply it to the RM and Co marks (directly on top of the SM spot).[4]
-
-
Development: Place the TLC plate in a chamber containing an appropriate solvent system (e.g., ethyl acetate/hexanes). The solvent level must be below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.[4]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (if compounds are UV-active). Then, stain the plate using a suitable reagent (e.g., p-anisaldehyde, ceric ammonium (B1175870) molybdate) followed by gentle heating to visualize the carbohydrate spots.[16][17]
-
Analysis: Compare the spots. The disappearance of the starting material spot in the RM lane and the appearance of new, higher- or lower-running spots indicate product formation. The cospot helps to resolve the SM and product if their Rf values are similar.[4][18]
Protocol 2: Quantification of Anomeric Ratio by ¹H NMR
-
Sample Preparation: After the reaction is complete, perform an appropriate aqueous workup to remove the catalyst and other water-soluble materials. Evaporate the solvent from the organic layer to obtain the crude product mixture. Dissolve a small amount of this crude material in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify the region where the anomeric protons (H-1) resonate (typically between 4.3 and 5.9 ppm).[11]
-
The α- and β-anomers will have distinct signals in this region with different chemical shifts and coupling constants (JH1,H2).[9][10][11]
-
Integrate the area under the anomeric proton signal for both the α- and β-anomers.
-
The ratio of these integrals corresponds to the anomeric ratio (α:β) of the products in the mixture.[1]
-
Protocol 3: Identification of Glycosylation Products by Mass Spectrometry
This protocol provides a general workflow for identifying glycopeptides from a protein sample.
-
Sample Preparation (Proteolysis):
-
Denature the glycoprotein (B1211001) sample.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
-
Deglycosylation (for site identification):
-
To identify the site of N-glycosylation, treat the peptide mixture with Peptide-N-Glycosidase F (PNGase F). This enzyme cleaves the N-glycan and converts the asparagine (Asn) residue at the glycosylation site to aspartic acid (Asp), resulting in a mass increase of 1 Da.[19]
-
To distinguish this from natural deamidation, the reaction can be performed in H₂¹⁸O, which results in a 3 Da mass increase.[19]
-
-
LC-MS/MS Analysis:
-
Inject the peptide (or intact glycopeptide) mixture into an LC-MS/MS system. The peptides are separated by reverse-phase HPLC and introduced into the mass spectrometer.
-
MS1 Scan: The mass spectrometer scans for the mass-to-charge ratio (m/z) of the eluting peptides.
-
MS2 Scan (Fragmentation): The instrument isolates peptides of interest (e.g., those with the expected mass shift from deglycosylation) and fragments them.
-
-
Data Analysis:
-
The fragmentation pattern (MS2 spectrum) provides sequence information for the peptide backbone, allowing for the precise identification of the modified Asp residue (the former glycosylation site).[14]
-
For intact glycopeptides, the fragmentation pattern can reveal both the peptide sequence and the structure of the attached glycan.[14][15]
-
Specialized software is used to search the acquired spectra against a protein database to identify the protein and the post-translational modifications.
-
References
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 12. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 15. Unlocking the Sweet Side of Proteomics: A Comprehensive Guide to Glycosylation Analysis with Mass Spectrometry [labx.com]
- 16. researchgate.net [researchgate.net]
- 17. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 18. youtube.com [youtube.com]
- 19. Identification of N-glycosylated peptides using glycosylation site-specific stable isotope tagging and liquid chromatography/mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing reaction conditions for glycosylation with 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
Welcome to the technical support center for glycosylation reactions utilizing 2,3,4,6-Tetra-O-acetyl-D-mannopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the glycosylation process, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my glycosylation reaction yield consistently low?
Answer: Low yields can stem from several factors, including incomplete activation of the glycosyl donor, instability of the donor or acceptor, or suboptimal reaction conditions. Consider the following troubleshooting steps:
-
Incomplete Donor Activation: Ensure your activating agent (e.g., Lewis acid) is fresh and used in the correct stoichiometric amount. The presence of moisture can deactivate many common activators.
-
Moisture in the Reaction: Glycosylation reactions are highly sensitive to water. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The use of activated molecular sieves (3Å or 4Å) is crucial to scavenge any residual moisture.
-
Suboptimal Temperature: The temperature at which the reaction is conducted can significantly impact the rate of both the desired reaction and potential side reactions. A systematic study of the reaction temperature may be necessary to find the optimal balance for your specific system. Some reactions benefit from being initiated at low temperatures (e.g., -78°C) and slowly warmed to room temperature.
-
Donor/Acceptor Stability: The acetyl protecting groups on the mannose donor can be labile under certain conditions. Similarly, your acceptor molecule may have stability issues. Analyze your crude reaction mixture for signs of degradation of starting materials.
Question 2: My reaction is producing a mixture of α and β anomers with poor stereoselectivity. How can I improve this?
Answer: Achieving high stereoselectivity in mannosylation is a common challenge. The outcome is influenced by the choice of solvent, promoter, and protecting groups.
-
Solvent Choice: Ethereal solvents like diethyl ether (Et₂O) or dioxane can favor the formation of the α-anomer. In contrast, nitrile solvents such as acetonitrile (B52724) (CH₃CN) can promote the formation of the β-anomer.
-
Promoter/Lewis Acid: The choice and amount of the Lewis acid promoter can influence the reaction mechanism and, consequently, the stereochemical outcome. For instance, strong Lewis acids like TMSOTf may favor an S_N1-like pathway, potentially leading to a mixture of anomers, while other systems might promote an S_N2-like displacement with higher stereoselectivity.
-
Protecting Groups on the Donor: While you are using a per-O-acetylated mannose, it's important to understand that other protecting groups can have a significant impact on stereoselectivity. For instance, a 4,6-O-benzylidene acetal (B89532) on a mannosyl donor is known to favor the formation of β-mannosides. While not directly applicable to your current donor, this illustrates the profound effect of protecting groups.
Question 3: I am observing the formation of an unexpected byproduct, possibly an orthoester. How can I prevent this?
Answer: Orthoester formation is a common side reaction in glycosylations, particularly when using donors with a participating group at the C-2 position (like an acetyl group) and an alcohol as the acceptor.
-
Reaction Conditions: The formation of orthoesters can be influenced by the reaction conditions. The choice of promoter and solvent can play a role. In some cases, using a different Lewis acid or altering the solvent system can minimize this side reaction.
-
Mechanism: The acetyl group at C-2 can participate in the reaction to form a dioxolanylium intermediate, which can then be attacked by the alcohol acceptor at the C-1 position to form the desired glycoside or at the acetyl carbon to form an orthoester. The balance between these two pathways can be delicate.
Frequently Asked Questions (FAQs)
Q1: What is the role of molecular sieves in my glycosylation reaction?
A1: Molecular sieves are crucial for ensuring anhydrous conditions in your reaction. They are porous materials that adsorb water molecules from the solvent and the reaction atmosphere. Since glycosylation reactions are very sensitive to moisture, which can hydrolyze the activated donor and deactivate the promoter, the use of freshly activated molecular sieves is essential for achieving good yields.
Q2: How do I choose the right solvent for my glycosylation reaction?
A2: The choice of solvent can significantly impact both the yield and the stereoselectivity of your glycosylation.[1] Dichloromethane (B109758) (CH₂Cl₂) is a common choice due to its inertness and ability to dissolve a wide range of reactants. However, as mentioned in the troubleshooting guide, ethereal solvents like diethyl ether can favor α-anomer formation, while acetonitrile can favor the β-anomer. The optimal solvent will depend on your specific donor, acceptor, and promoter system.
Q3: Can I use this compound directly, or do I need to convert it to a more reactive donor?
A3: While this compound can be used in some glycosylation methods, it is often more efficient to first convert it into a more reactive glycosyl donor. Common activated forms include glycosyl halides (e.g., bromide or chloride), trichloroacetimidates, or thioglycosides. These derivatives have a better leaving group at the anomeric position, facilitating the glycosylation reaction.
Q4: How do I remove the acetyl protecting groups after the glycosylation is complete?
A4: The acetyl groups can be removed under basic conditions, most commonly through a procedure known as Zemplén deacetylation.[2] This involves treating the protected glycoside with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). The reaction is typically clean and efficient.
Data Presentation
Table 1: Comparison of Reaction Conditions for Glycosylation with Mannose Donors
| Donor | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Mannosyl Trichloroacetimidate (B1259523) | Primary Alcohol | TMSOTf | CH₂Cl₂ | -20 to RT | 2 | 85 | 1:1 | Fictional Example |
| Peracetylated Mannose | Secondary Alcohol | BF₃·OEt₂ | CH₂Cl₂ | 0 to RT | 12 | 65 | 3:1 | Fictional Example |
| 4,6-O-Benzylidene Mannosyl Donor | Primary Alcohol | NIS/TfOH | CH₂Cl₂/Et₂O | -40 | 3 | 78 | 1:9 | Fictional Example |
| 2,3-Acetonide Protected Mannosyl Phosphate | Primary Alcohol | Bis-thiourea catalyst | Toluene | 25 | 24 | 95 | 1:32 | [3] |
| Mannosyl Trichloroacetimidate | Disaccharide | TMSOTf | CH₂Cl₂ | -15 to RT | 2 | 92 | α-only | [4] |
Note: The data in this table is illustrative and may be compiled from various sources using different mannose donors to highlight the impact of reaction parameters. For precise outcomes with this compound, experimental optimization is recommended.
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using a Mannosyl Trichloroacetimidate Donor
This protocol is a general guideline for a TMSOTf-promoted glycosylation using a trichloroacetimidate donor, which can be prepared from this compound.
-
Preparation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equivalent) and the 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate donor (1.2 equivalents).[5][6][7]
-
Add freshly activated 4Å molecular sieves.
-
Dissolve the reactants in anhydrous dichloromethane (CH₂Cl₂).
-
-
Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Slowly add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equivalents) in anhydrous CH₂Cl₂ via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Filter through a pad of Celite® to remove the molecular sieves, and wash the pad with CH₂Cl₂.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Protocol 2: Zemplén Deacetylation for Removal of Acetyl Protecting Groups
This protocol describes the removal of acetyl groups from the glycosylated product.[2]
-
Reaction Setup:
-
Dissolve the acetylated glycoside (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M solution, 0.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed.
-
-
Work-up and Purification:
-
Neutralize the reaction by adding Amberlite® IR120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting deprotected glycoside can be further purified if necessary, often by C18 reverse-phase chromatography or size-exclusion chromatography.
-
Visualizations
Caption: General workflow for a typical glycosylation reaction.
Caption: Troubleshooting logic for poor stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthose.com [synthose.com]
- 6. 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate | 121238-27-5 | MT04866 [biosynth.com]
- 7. 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl trichloroacetimidate | C16H20Cl3NO10 | CID 10624981 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Anomeric Control in Acetylated Mannose Reactions
Welcome to the technical support center for glycosylation reactions involving acetylated mannose donors. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling stereoselectivity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the stereochemical outcome in glycosylations with C2-acetylated mannose donors?
The stereochemical outcome is predominantly controlled by Neighboring Group Participation (NGP) from the acetyl group at the C-2 position.[1] The acetyl carbonyl oxygen attacks the anomeric center as the leaving group departs, forming a stable 1,2-dioxolanium ion intermediate. The glycosyl acceptor can then only attack from the opposite face, leading almost exclusively to the formation of the α-anomer (a 1,2-trans-glycoside).[2][3]
Q2: I am trying to synthesize a β-mannoside, but my reaction with a peracetylated mannose donor consistently yields the α-anomer. Why is this happening?
This is the expected outcome due to the powerful directing effect of the C-2 acetyl group, as explained in Q1. Synthesizing β-mannosides (1,2-cis-glycosides) is one of the most significant challenges in carbohydrate chemistry because it requires overcoming both the anomeric effect, which thermodynamically favors the α-glycoside, and the neighboring group participation of a C-2 acyl substituent.[4][5] To achieve β-selectivity, one must use strategies that prevent or override C-2 participation.
Q3: What are the main strategies to achieve β-mannosylation?
Achieving high β-selectivity typically requires modifying the mannose donor to replace the participating C-2 acetyl group. Key strategies include:
-
Using a C-2 non-participating group: Replacing the C-2 acetyl group with an ether (e.g., benzyl (B1604629) ether) prevents NGP, allowing other factors to influence selectivity.
-
Conformational control with 4,6-benzylidene acetals: This strategy, pioneered by Crich, involves using a 4,6-O-benzylidene protecting group on the mannose donor.[4] This modification conformationally locks the pyranose ring, favoring an SN2-type displacement at the anomeric center and enhancing β-anomeric selectivity.[4]
-
Catalyst-controlled glycosylation: Modern methods use specific catalysts to direct the stereochemical outcome, irrespective of the substrate's intrinsic biases.[6] For example, bis-thiourea catalysts have been shown to promote highly β-selective mannosylations with donors protected with a 2,3-acetonide group.[6][7]
-
Anomeric O-alkylation: This method involves the deprotonation of the anomeric hydroxyl group with a base like cesium carbonate (Cs₂CO₃), followed by alkylation.[8] Chelation between the cesium ion and oxygen atoms on the mannose ring favors the formation of an equatorial anomeric alkoxide, leading to highly β-selective product formation.[8]
Q4: How does the choice of solvent affect the anomeric selectivity of mannosylation reactions?
The solvent plays a critical role by influencing the stability and lifetime of reactive intermediates.[9][10]
-
Non-polar solvents (e.g., Dichloromethane (B109758) (DCM), Toluene): These solvents are generally preferred for many glycosylation reactions as they do not compete with the glycosyl acceptor.
-
Ether-based solvents (e.g., Diethyl ether): Ethereal solvents can sometimes favor α-selectivity.
-
Nitrile solvents (e.g., Acetonitrile): Nitrile solvents can act as temporary nucleophiles, forming a β-nitrilium ion intermediate. Subsequent displacement by the acceptor alcohol leads to the α-glycoside. This is known as the "nitrile effect."[9]
-
Polar solvents: Highly polar solvents can stabilize charged intermediates, potentially favoring dissociative SN1-like mechanisms which can lead to a loss of stereoselectivity.[11][12]
Troubleshooting Guide
This guide addresses common problems encountered during glycosylation reactions with acetylated mannose donors.
Problem 1: Low or No Yield of the Glycosylated Product
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inefficient Promoter/Catalyst Activation | 1. Verify Promoter Choice: Ensure the Lewis acid or promoter is suitable for your donor/acceptor pair. Common choices for acetylated donors include TMSOTf and BF₃·OEt₂.[13][14] 2. Check Promoter Stoichiometry: Use the correct amount of promoter. Catalytic amounts may be insufficient; some reactions require stoichiometric quantities. 3. Ensure Anhydrous Conditions: Lewis acids are highly sensitive to moisture. Flame-dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). The use of activated molecular sieves (3Å or 4Å) is highly recommended.[15] |
| Poor Acceptor Nucleophilicity | 1. Assess Acceptor Reactivity: Sterically hindered or electronically deactivated alcohols are poor nucleophiles and may require more forcing conditions (higher temperature, longer reaction times, or a more reactive donor).[11][16] 2. Increase Reactivity: If possible, modify the acceptor to use a less hindered hydroxyl group. |
| Side Reactions Consuming Starting Material | 1. Glycal Formation: Elimination can occur, especially under strongly activating conditions. Consider using a milder promoter or lower temperatures. 2. Donor Hydrolysis: Caused by trace amounts of water. Rigorously exclude moisture from the reaction. |
| Reaction Not Reaching Completion | 1. Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. If the reaction stalls, a small additional charge of the promoter may be required. 2. Increase Temperature: If the reaction is clean but slow at low temperatures (e.g., -78°C), consider allowing it to warm gradually to -40°C, 0°C, or room temperature. |
Problem 2: Poor Anomeric Selectivity (Formation of an α/β Mixture)
| Possible Cause | Troubleshooting Steps & Recommendations |
| Competition Between NGP and SN1/SN2 Pathways | 1. Lower the Temperature: Running the reaction at lower temperatures (e.g., -78°C or -60°C) often enhances selectivity by favoring the kinetically controlled pathway.[9] 2. Solvent Screening: The solvent has a profound impact. For achieving high α-selectivity with an acetylated donor, a non-participating solvent like DCM is often a good starting point. Avoid nitrile solvents unless the resulting α-selectivity is desired.[9][11] |
| Anomerization of the Product | The initially formed kinetic product can sometimes anomerize to the more thermodynamically stable product under the reaction conditions. This is more likely with prolonged reaction times or at higher temperatures. Quench the reaction as soon as the starting material is consumed. |
| Incorrect Donor System for Target Anomer | If high β-selectivity is the goal, an acetylated mannose donor is fundamentally unsuited for the task. The donor must be redesigned with a non-participating or β-directing group at the C-2 position.[4][6] |
Problem 3: Formation of an Orthoester Side Product
| Possible Cause | Troubleshooting Steps & Recommendations |
| Intramolecular Reaction of the Acceptor | The acceptor alcohol can attack the dioxolanium intermediate at the acetyl carbon instead of the anomeric carbon, forming a stable cyclic orthoester. This is a common side reaction.[15] |
| Reaction Conditions | 1. Change the Promoter: Some promoters are more prone to orthoester formation than others. Experiment with different Lewis acids. 2. Modify the Temperature Protocol: Sometimes, a specific temperature range can favor glycosylation over orthoester formation. |
Quantitative Data Summary
The stereochemical outcome of mannosylation is highly dependent on the reaction parameters. The tables below summarize representative data from the literature to guide experimental design.
Table 1: Effect of Catalyst and Donor Protecting Group on β-Mannosylation Selectivity
| Donor Protecting Group | Catalyst/Promoter | Solvent | Temp (°C) | α:β Ratio | Yield (%) | Reference |
| 2,3-Acetonide | Bis-thiourea (10 mol%) | Toluene | 23 | 1:16 to 1:32 | 85-95 | [6] |
| 2,3-Acetonide | TMSOTf | Toluene | 23 | >20:1 | 92 | [6] |
| 4,6-Benzylidene | TMSOTf | DCM | -78 | Varies | Varies | [4] |
| Per-acetylated | BF₃·OEt₂ | DCM | 0 to 23 | >20:1 (α-favored) | Varies | [17] |
| None (Hemiacetal) | (COCl)₂, Ph₃PO, then LiI | CHCl₃ | 45 | 1:19 | 90 | [5] |
Table 2: Influence of Solvent on Anomeric Selectivity
| Donor Type | Promoter | Solvent | Outcome | Rationale | Reference |
| 2-deoxy thioglycoside | NIS/TfOH | Acetonitrile (MeCN) | High α-selectivity | Stabilization of glycosyl cation | [9] |
| 2-deoxy thioglycoside | NIS/TfOH | Dichloromethane (DCM) | Lower α-selectivity | Less stabilization of cation | [9] |
| General (SN1/SN2 borderline) | Generic Lewis Acid | More Polar | Erosion of selectivity | Favors dissociation into ion pairs | [11][12] |
Key Experimental Protocols
Protocol 1: General Procedure for α-Mannosylation using a Peracetylated Donor
This protocol leverages the neighboring group participation of the C-2 acetyl group to achieve high α-selectivity.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Add activated 3Å molecular sieves.
-
Reagents: Add the peracetylated mannose donor (1.0 eq.) and the glycosyl acceptor (1.2-1.5 eq.) to the flask. Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the reaction mixture to the desired temperature, typically between -40°C and 0°C, using an appropriate cooling bath.
-
Initiation: Slowly add the promoter (e.g., TMSOTf, 0.1-0.2 eq., or BF₃·OEt₂, 1.0-2.0 eq.) dropwise to the stirred solution.[15][17]
-
Monitoring: Monitor the reaction progress by TLC, staining with a p-anisaldehyde or ceric ammonium (B1175870) molybdate (B1676688) solution. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the donor is consumed, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Highly β-Selective Mannosylation from a Hemiacetal Donor (LiI-Mediated)
This modern protocol bypasses the need for traditional protecting group strategies to achieve the challenging β-linkage.[5]
-
Activation (Step 1): To a solution of the mannose hemiacetal donor (1.0 eq., appropriately protected with non-participating groups like benzyl ethers) and triphenylphosphine (B44618) oxide (Ph₃PO, 0.5 eq.) in anhydrous chloroform (B151607) (CHCl₃, 0.5 M), add oxalyl chloride ((COCl)₂, 1.2 eq.). Stir at room temperature for 1 hour.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Glycosylation (Step 2): To the crude glycosyl chloride, add powdered lithium iodide (LiI, 4.0 eq.), N,N-diisopropylethylamine (iPr₂NEt, 2.5 eq.), and the glycosyl acceptor (0.7 eq.).
-
Reaction: Re-dissolve the mixture in anhydrous CHCl₃ (to 0.4 M with respect to the initial donor) and stir at 45°C until completion, monitoring by TLC.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with CHCl₃, and wash with aqueous sodium thiosulfate (B1220275) and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the β-mannoside.[5]
Visual Guides: Workflows and Mechanisms
Caption: Troubleshooting decision tree for glycosylation reactions.
Caption: Competing reaction pathways for acetylated mannose donors.
Caption: Standard experimental workflow for a glycosylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective β-Mannosylation by Neighboring-Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies for Bioactive Oligosaccharides [mdpi.com]
- 5. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
assessing the stability and storage conditions for 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
This technical support center provides guidance on the stability and storage of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, along with troubleshooting for common issues encountered during its use in research, development, and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C. For extended storage, colder temperatures of -20°C are advisable. The compound should be kept in a tightly sealed container to protect it from moisture and in a dark place to prevent light-induced degradation.
Q2: What is the typical shelf life of this compound?
A2: When stored under the recommended conditions, this compound is a stable compound. However, its shelf life can be affected by storage conditions. It is recommended to re-evaluate the purity of the compound if it has been stored for an extended period, especially if the container has been opened multiple times.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway is the hydrolysis of the acetyl ester groups, which leads to the formation of partially deacetylated mannopyranose derivatives and acetic acid. This process can be catalyzed by the presence of moisture, acids, or bases. At elevated temperatures, thermal decomposition can also occur.
Q4: Is this compound sensitive to humidity?
A4: Yes, the compound is sensitive to moisture.[1][2][3][4] The presence of water can lead to the hydrolysis of the acetyl groups, resulting in a decrease in purity and potential changes in the physical properties of the material, such as clumping. It is crucial to store the compound in a dry environment and to handle it in a way that minimizes exposure to atmospheric moisture.
Q5: How does pH affect the stability of this compound?
A5: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the acetyl ester linkages. The compound is most stable at a neutral pH. Exposure to strong acids or bases should be avoided during storage and in experimental setups unless deacetylation is the desired outcome.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptoms:
-
Variable reaction yields.
-
Unexpected byproducts.
-
Poor reproducibility of experiments.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degradation of Starting Material | Assess the purity of the this compound using techniques like HPLC, NMR, or melting point determination. If the purity is below the required specification, consider purifying the material or using a fresh batch. |
| Presence of Moisture | Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Dry glassware thoroughly before use. |
| Incorrect Reaction pH | Buffer the reaction mixture to maintain a neutral pH, unless the reaction chemistry requires acidic or basic conditions. Be aware that the hydrolysis of acetyl groups can release acetic acid, which may alter the pH of the reaction mixture over time. |
Issue 2: Physical Changes in the Stored Material
Symptoms:
-
The fine white powder has become clumpy or sticky.
-
Discoloration of the material (e.g., yellowing).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Moisture Absorption | This is the most common cause of clumping. The material has likely been exposed to humidity. While the clumping may not significantly impact purity in the short term, it is an indication of improper storage. For future prevention, ensure the container is tightly sealed and consider storing it in a desiccator. |
| Thermal Decomposition or Impurities | Discoloration can be a sign of degradation due to exposure to heat or light, or the presence of impurities from synthesis. Assess the purity of the material. If significant degradation is detected, the material may not be suitable for sensitive applications. |
Stability and Storage Data
The following table provides illustrative stability data for this compound under accelerated storage conditions. Note: This data is for illustrative purposes only and is based on general knowledge of acetylated sugar stability. Actual stability data should be generated through a formal stability study.
| Condition | Time (Months) | Purity (%) | Appearance | Comments |
| 25°C / 60% RH | 0 | 99.5 | White Powder | Initial analysis |
| 3 | 99.2 | White Powder | Slight decrease in purity | |
| 6 | 98.8 | White Powder | Continued slight degradation | |
| 40°C / 75% RH | 0 | 99.5 | White Powder | Initial analysis |
| 1 | 98.1 | White Powder | Noticeable degradation | |
| 2 | 96.5 | Off-white Powder | Significant degradation and slight discoloration | |
| 3 | 94.2 | Yellowish Powder | Significant degradation and discoloration | |
| -20°C | 12 | 99.4 | White Powder | High stability under frozen conditions |
Experimental Protocols
Protocol for Assessing the Purity of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a sample of this compound and identify the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Reference standard of this compound (if available)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Method:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Standard Preparation: If a reference standard is available, prepare a solution of the same concentration.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60% acetonitrile and 40% water, with a gradient to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and standard solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks. The presence of additional peaks may indicate impurities or degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Primary hydrolytic degradation pathway.
References
addressing challenges in the scale-up synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of the synthesis process.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| T-01 | Low overall yield after scaling up the reaction. | - Inefficient mixing leading to localized overheating or poor reagent distribution.- Slower heat transfer in larger reactors affecting reaction kinetics.- Incomplete reaction due to insufficient reaction time at a larger scale.- Degradation of the product or intermediates. | - Implement more efficient overhead stirring or use a baffled reactor to improve mixing.- Ensure gradual heating and efficient cooling systems are in place for the larger reactor.- Monitor the reaction progress using TLC or HPLC and adjust the reaction time accordingly.- Consider a lower reaction temperature with a longer reaction time to minimize degradation. |
| T-02 | Formation of a significant amount of the undesired anomer. | - The anomeric ratio is sensitive to the reaction conditions, including the catalyst, solvent, and temperature.[1][2]- Inadequate control of temperature during the reaction. | - Carefully control the reaction temperature. Use a temperature-controlled reactor vessel.- The choice of catalyst and solvent system can influence the anomeric selectivity. Refer to literature for optimal systems for the desired anomer.[1] |
| T-03 | The product is difficult to purify and contains persistent impurities. | - Incomplete acetylation leading to partially acetylated byproducts.- Formation of colored byproducts due to overheating.- Residual starting material or reagents. | - Ensure complete dissolution of D-mannose and use a slight excess of acetic anhydride (B1165640).- Maintain strict temperature control to avoid charring and color formation.- Optimize the work-up procedure, including quenching and extraction steps, to effectively remove unreacted reagents.- Recrystallization from a suitable solvent system, such as ethanol (B145695), can be effective for purification.[3] |
| T-04 | The reaction mixture becomes a thick, difficult-to-stir slurry. | - Poor solubility of D-mannose or intermediates in the reaction solvent at a larger scale.- Precipitation of the product or byproducts. | - Increase the solvent volume to improve solubility. However, this may impact reaction kinetics and require longer reaction times.- Consider a co-solvent system to enhance solubility.- Ensure the stirring mechanism is robust enough to handle viscous mixtures. |
| T-05 | Inconsistent batch-to-batch results. | - Variations in the quality of starting materials (D-mannose, acetic anhydride, catalyst).- Lack of precise control over reaction parameters (temperature, addition rates, stirring speed). | - Use starting materials of consistent quality from a reliable supplier.- Implement strict process controls with calibrated equipment for monitoring and controlling reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scale-up of D-mannose acetylation?
A1: Temperature control is one of the most critical parameters. Exothermic reactions can lead to localized overheating in large reactors, resulting in the formation of colored byproducts and a decrease in overall yield. Implementing an efficient cooling system and controlled addition of reagents is crucial for maintaining the optimal reaction temperature.
Q2: How can I improve the anomeric selectivity of the reaction?
A2: The anomeric outcome of the acetylation of D-mannose is influenced by several factors. The choice of catalyst (e.g., iodine, zinc chloride, or acid catalysts) and the solvent system can direct the stereoselectivity.[4] For instance, certain conditions might favor thermodynamic or kinetic control, leading to different anomeric ratios. A thorough literature review and small-scale optimization studies are recommended before proceeding with a large-scale reaction.[1]
Q3: What are the common byproducts in this synthesis, and how can they be minimized?
A3: Common byproducts include partially acetylated mannose derivatives and the undesired anomer. To minimize partially acetylated products, ensure that the D-mannose is completely dissolved and that a sufficient excess of the acetylating agent is used. Controlling the reaction conditions, as mentioned in the troubleshooting guide, will help manage the formation of the undesired anomer.
Q4: Is it necessary to use anhydrous conditions for this reaction?
A4: While some acetylation procedures may tolerate small amounts of moisture, it is generally recommended to use anhydrous conditions for optimal results, especially when using catalysts that are sensitive to water. Moisture can consume the acetylating agent and lead to lower yields.
Q5: What is a suitable method for purifying the final product at a larger scale?
A5: Recrystallization is a common and effective method for purifying this compound on a large scale.[3] Ethanol is often used as a recrystallization solvent.[3] Column chromatography can be used for very high purity requirements but may be less practical for very large quantities.
Experimental Protocols
Key Experiment: Acetylation of D-Mannose
This protocol provides a general method for the acetylation of D-mannose. It should be optimized at a small scale before scaling up.
Materials:
-
D-Mannose
-
Acetic Anhydride
-
Iodine (as catalyst)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred suspension of D-mannose in the chosen solvent, add the catalyst (e.g., iodine).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled suspension, maintaining the temperature below a predetermined limit (e.g., 10 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture again and quench by slowly adding a solution of sodium thiosulfate.
-
Dilute the mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound.
Data Presentation
Table 1: Representative Yields at Different Scales
| Scale (D-Mannose) | Overall Yield (%) | Purity (%) | Reference |
| 200 g | 12-16% (for a multi-step synthesis) | Not specified | [5] |
| 52 g | ~80% (for a specific triflation step) | >98% | [3] |
| 40 g | 46% (for a multi-step synthesis) | Not specified | [6] |
Note: The yields reported in the literature can vary significantly based on the specific synthetic route and the number of steps involved.
Visualizations
Experimental Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the scale-up synthesis.
References
- 1. connectsci.au [connectsci.au]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose and Other Mannose Donors
In the intricate field of synthetic carbohydrate chemistry, the creation of specific glycosidic linkages is paramount for the synthesis of complex oligosaccharides and glycoconjugates, which are vital in drug development and biological research. The choice of the glycosyl donor is a critical determinant of a glycosylation reaction's success, influencing yield, stereoselectivity, and overall efficiency. This guide provides a detailed comparison of the reactivity of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose with other commonly employed mannose donors, supported by experimental data and protocols.
Understanding Glycosyl Donor Reactivity
The reactivity of a glycosyl donor is not an intrinsic property but is influenced by a combination of factors. These include the nature of the protecting groups, the type of leaving group at the anomeric center, and the reaction conditions, such as temperature, solvent, and the promoter used. Minimal structural differences in the glycosyl donor can significantly impact its reactivity and the stereochemical outcome of the glycosylation reaction.[1] For instance, electron-withdrawing protecting groups, like the acetyl groups in this compound, are known to decrease the reactivity of the donor (a "disarming" effect). Conversely, electron-donating groups like benzyl (B1604629) ethers enhance reactivity (an "arming" effect).
The outcome of a glycosylation is also highly dependent on environmental factors such as temperature, acidity, and the presence of residual moisture.[2] Each glycosylation reaction typically proceeds with high yield and speed within a narrow, optimal temperature range.[2]
Comparison of Common Mannose Donors
This compound serves as a stable, yet moderately reactive, precursor in glycosylation. Its acetyl groups provide good stability for storage but render it less reactive compared to other donors. It is often converted in situ to a more reactive species, such as a glycosyl halide or triflate, before coupling with an acceptor. The following table compares its characteristics with other prominent mannose donors.
| Mannose Donor | Typical Protecting Groups | Leaving Group | Relative Reactivity | Typical Promoters/Activators | Stereoselectivity (α:β) | Advantages | Disadvantages |
| This compound | Acetyl (Ac) | Hydroxyl/Acetate | Low to Medium | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) after conversion to a more reactive species | Substrate dependent | High stability, commercially available | Requires pre-activation or harsh conditions; "disarmed" by acetyl groups |
| Mannosyl Trichloroacetimidates | Benzyl (Bn), Benzoyl (Bz), Acetyl (Ac) | Trichloroacetimidate | High | TMSOTf, BF₃·OEt₂ | Generally high α-selectivity | Highly reactive, reliable for α-mannosylation, stable for storage | Moisture sensitive |
| Thiomannosides | Benzyl (Bn), Benzoyl (Bz) | Thioalkyl/Thioaryl (e.g., SPh, SEt) | Medium to High | NIS/TfOH, DMTST, MeOTf | Good α-selectivity | Stable, tunable reactivity ("armed"/"disarmed"), suitable for sequential glycosylations | Activation can require stoichiometric and sometimes harsh reagents |
| Mannosyl Halides (e.g., Bromides) | Acetyl (Ac), Benzoyl (Bz) | Bromide, Fluoride | High | Silver or mercury salts (e.g., AgOTf, Hg(CN)₂) | Variable, can favor α | Historically significant, highly reactive | Often unstable, requires stoichiometric heavy metal salts |
| Mannose Triflate | Acetyl (Ac) | Triflate (OTf) | Very High | Generated in situ, often used directly | Generally high α-selectivity | Extremely reactive intermediate | Highly unstable, prepared and used at low temperatures immediately[3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in glycosylation reactions. Below are representative protocols for the synthesis and use of mannose donors.
Protocol 1: Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate)
This protocol outlines the conversion of a less reactive tetra-O-acetyl mannose derivative into a highly reactive mannose triflate donor.[3]
Materials:
-
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (1 equivalent)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dry Pyridine (B92270) (2.6 equivalents)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (1.8 equivalents)
-
Dry Argon or Nitrogen atmosphere
-
Ice-salt bath (-15°C)
Procedure:
-
Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous CH₂Cl₂ containing dry pyridine in a flask under a dry argon atmosphere.[3]
-
Cool the mixture to -15°C using an ice-salt bath.[3]
-
Add trifluoromethanesulfonic anhydride dropwise over 40 minutes with vigorous stirring.[3]
-
Allow the mixture to slowly warm to room temperature over approximately 6 hours.[3]
-
Upon completion, the reaction mixture can be worked up through quenching, extraction, and purification to yield the mannose triflate, which is typically used immediately in the subsequent glycosylation step. The synthesis has been reported to achieve an 80% yield.[3]
Protocol 2: Glycosylation using a Thiomannoside Donor
This protocol describes a typical glycosylation reaction using a stable thiomannoside donor, activated by N-Iodosuccinimide (NIS) and Triflic acid (TfOH).
Materials:
-
Thiomannoside donor (1.2 equivalents)
-
Glycosyl acceptor (1.0 equivalent)
-
N-Iodosuccinimide (NIS) (1.5 equivalents)
-
Triflic acid (TfOH) (catalytic amount, e.g., 0.1 equivalents)
-
Activated 4 Å Molecular Sieves
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dry Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the thiomannoside donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous CH₂Cl₂.
-
Cool the reaction mixture to the desired temperature (e.g., -40°C or -78°C).
-
Add NIS to the mixture, followed by the catalytic amount of TfOH. The order and rate of addition can be critical for selectivity.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the donor is consumed, quench the reaction with a few drops of saturated aqueous sodium thiosulfate (B1220275) solution and triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with CH₂Cl₂, filter through celite, and wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the desired oligosaccharide.
Visualizing Glycosylation Pathways
To better understand the processes and factors involved in glycosylation, the following diagrams illustrate the general workflow and the interplay of variables influencing the reaction's outcome.
Caption: General workflow of a chemical glycosylation reaction.
Caption: Key factors influencing glycosylation reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Anomeric Ratio of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with glycosylated compounds, the precise determination of the anomeric ratio (the proportion of α and β isomers) is critical for understanding stereochemistry, reactivity, and biological activity. This guide provides a comprehensive comparison of the primary analytical techniques for determining the anomeric ratio of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a key intermediate in glycochemistry. We will delve into the experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), and present a comparative analysis of their performance based on experimental data.
At a Glance: Comparison of Analytical Techniques
| Parameter | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Distinguishes anomers based on the different chemical environments of their anomeric protons. | Physical separation of anomers using a chiral stationary phase. | Separation of volatile derivatives of the anomers, often after a reaction that yields a single derivative per anomer. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Dissolution in a suitable mobile phase; may require filtration. | Derivatization to increase volatility (e.g., silylation), followed by dissolution. |
| Analysis Time | ~5-15 minutes per sample. | ~15-30 minutes per sample. | ~20-40 minutes per sample. |
| Quantification | Integration of the distinct anomeric proton signals. | Peak area integration of the separated anomer peaks. | Peak area integration of the derivative peak(s). |
| Structural Information | Provides detailed structural information beyond the anomeric ratio. | Primarily provides separation and quantification; limited structural data. | Provides mass spectral data for identification, but the original anomeric information may be lost during derivatization. |
| Sensitivity | Moderate. | High. | Very High. |
| Precision & Accuracy | High precision and accuracy for ratios of sufficiently concentrated samples. | High precision and accuracy with proper validation.[1][2] | High precision and accuracy, dependent on the derivatization efficiency and stability. |
| Key Advantage | Non-destructive, minimal sample preparation, rich structural information. | Excellent separation of anomers, high sensitivity. | High sensitivity and can be used for complex mixtures after derivatization. |
| Key Disadvantage | Lower sensitivity compared to chromatographic methods. | Requires specialized and often expensive chiral columns. | Destructive sample preparation (derivatization) can introduce variability and may not be suitable for all downstream applications. |
In-Depth Analysis and Experimental Protocols
¹H NMR Spectroscopy: The Structural Powerhouse
¹H NMR spectroscopy is a powerful, non-destructive technique that allows for the direct observation and quantification of the α and β anomers in a solution of this compound. The anomeric protons (H-1) of the α and β isomers reside in slightly different chemical environments, leading to distinct signals in the ¹H NMR spectrum. The ratio of the integrals of these two signals directly corresponds to the anomeric ratio.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The anomeric proton signals for acetylated mannose derivatives typically appear in the range of δ 5.8-6.1 ppm. For the closely related 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide, the H-1 signal appears at δ 4.66 ppm, while for the β-anomer, it is also in a distinct region. For 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose, the anomeric proton (H-1) signal is often found around δ 5.83 ppm for the α-anomer and δ 6.06 ppm for the β-anomer.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals corresponding to the anomeric protons of the α and β anomers.
-
The anomeric ratio is calculated as the ratio of the integral values.
-
-
Confirmation of Anomeric Configuration:
-
The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as JH-1,H-2, can confirm the anomeric configuration. For mannose derivatives, the α-anomer (axial H-1) typically exhibits a small JH-1,H-2 coupling constant (~1-3 Hz), while the β-anomer (equatorial H-1) also shows a small coupling constant, making it less straightforward than for glucose derivatives. However, the distinct chemical shifts are the primary tool for quantification. For other acetylated mannopyranose derivatives, a small coupling constant of around 1.2 Hz has been indicative of a β-configuration.[3]
-
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a highly sensitive and versatile technique for the separation and quantification of the anomers of this compound. The key to this method is the use of a chiral stationary phase (CSP) that can differentiate between the two anomers, allowing them to be resolved as separate peaks in the chromatogram.
Experimental Protocol:
-
Instrumentation and Column:
-
An HPLC system equipped with a UV or refractive index (RI) detector.
-
A chiral column, such as a Chiralpak AD-H or a similar polysaccharide-based column, is recommended for the separation of carbohydrate anomers.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and ethanol (B145695) is often effective for normal-phase chiral separations. A typical starting point could be a 90:10 (v/v) mixture of n-hexane:ethanol. The composition may need to be optimized for baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) if the acetyl groups provide sufficient chromophore, or RI detection for universal detection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the α and β anomers based on their retention times (requires injection of anomerically pure standards if available, or assignment based on relative abundance from a known mixture).
-
Integrate the peak areas of the two anomers.
-
The anomeric ratio is calculated from the ratio of the peak areas.
-
-
Method Validation:
Gas Chromatography (GC): The Sensitive but Destructive Approach
Gas chromatography, typically coupled with mass spectrometry (GC-MS), can also be used to determine the anomeric ratio. However, since this compound is not sufficiently volatile for GC analysis, a derivatization step is required. A common approach for carbohydrate analysis by GC is to convert the anomers into a single, stable, and volatile derivative, which simplifies the chromatogram.
Experimental Protocol:
-
Derivatization:
-
Objective: To convert the anomeric center into a stable derivative, often resulting in a single peak for both anomers.
-
Procedure (Example using Oximation followed by Silylation):
-
React the sample with hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to form the oxime at the anomeric position. This reaction converts the cyclic hemiacetal into an open-chain oxime, thus removing the anomeric center.
-
Evaporate the pyridine and then treat the residue with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to silylate all hydroxyl and oxime groups.
-
-
-
GC-MS Analysis:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragment ions of the derivative.
-
-
-
Data Analysis:
-
Since the derivatization ideally produces a single peak for the sugar, this method is better suited for quantifying the total amount of this compound rather than the anomeric ratio. To determine the anomeric ratio using GC, a method that preserves the anomeric identity through derivatization would be needed, which can be complex and may still result in multiple peaks.
-
Conclusion and Recommendations
The choice of analytical technique for determining the anomeric ratio of this compound depends on the specific requirements of the analysis.
-
For routine analysis where structural confirmation is also important, ¹H NMR spectroscopy is the method of choice. Its simple sample preparation, non-destructive nature, and the wealth of structural information it provides make it highly efficient.
-
When high sensitivity and the separation of a complex mixture of isomers are required, HPLC with a chiral column is the preferred technique. It offers excellent resolving power for anomers.
-
GC-MS is a highly sensitive technique but is less ideal for determining the anomeric ratio of this compound due to the destructive nature of the required derivatization. It is more suitable for quantifying the total amount of the sugar in a complex matrix, especially at trace levels.
For drug development and quality control applications, both NMR and a validated HPLC method would provide complementary and robust data for the comprehensive characterization of this compound and its anomeric composition.
References
Illuminating the Structure of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrate derivatives is paramount for understanding their function and reactivity. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the characterization of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a vital synthetic intermediate in glycochemistry.
Method Comparison: A Tabular Overview
The selection of an analytical technique for the characterization of this compound depends on the specific information required. While X-ray crystallography provides unparalleled detail on the solid-state structure, other methods like NMR and mass spectrometry offer crucial information about the molecular structure in solution and its elemental composition.
| Analytical Technique | Information Provided | Sample Requirements | Key Performance Metrics |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Single, high-quality crystal | High resolution, unambiguous stereochemical assignment |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, stereochemistry in solution, conformational dynamics | Soluble sample (mg scale) | Chemical shifts (δ), coupling constants (J), anomeric configuration |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | Small sample amount (µg-ng) | Mass-to-charge ratio (m/z), high mass accuracy (HRMS) |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O) | Solid or liquid sample | Wavenumber (cm⁻¹) of absorption bands |
X-ray Crystallographic Analysis: The Gold Standard for Structural Elucidation
X-ray crystallography provides definitive evidence of molecular structure in the solid state. For the analogous compound, 2,3,4,6-tetra-O-acetyl-β-D-mannopyranosyl azide, X-ray diffraction analysis unambiguously determined its anomeric configuration.[1] This technique is indispensable when absolute stereochemical assignment is critical.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: A suitable single crystal of the target compound is grown. For 2,3,4,6-tetra-O-acetyl-β-D-mannopyranosyl azide, crystals were obtained from methanol.[1]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then refined to best fit the experimental data.
Alternative Analytical Techniques
While X-ray crystallography is powerful, it is not always feasible. NMR spectroscopy, mass spectrometry, and IR spectroscopy are routine and highly informative alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the structure of organic molecules in solution. For acetylated mannopyranose derivatives, ¹H and ¹³C NMR are used to confirm the presence of acetyl groups and to determine the stereochemistry of the sugar ring. The anomeric configuration can often be determined by the coupling constant between H1 and H2.[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and spectra are acquired. For 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide, ¹H NMR spectra were recorded at 500 MHz.[1]
-
Data Processing and Analysis: The acquired data is Fourier transformed and the resulting spectra are analyzed for chemical shifts, coupling constants, and integration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern can also provide structural information. For this compound, the molecular weight is 348.30 g/mol .[2]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, for example, by Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of ions at each m/z value is measured, generating a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the presence of strong absorption bands corresponding to the carbonyl (C=O) stretching of the acetate (B1210297) groups and the C-O stretching of the sugar backbone are expected. For a related compound, characteristic peaks were observed at 1753 cm⁻¹ and 1730 cm⁻¹.[3]
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.
-
Data Acquisition: The sample is placed in an IR spectrometer, and the transmission or absorbance of infrared radiation is measured as a function of wavenumber.
Visualizing the Analytical Workflow
The characterization of a synthesized carbohydrate derivative like this compound typically follows a logical workflow to confirm its identity and purity.
Caption: Workflow for the synthesis and characterization of this compound.
References
A Comparative Guide to the Synthetic Pathways of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic pathways to 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a crucial intermediate in the synthesis of various biologically active molecules. We will delve into two primary methodologies, offering a side-by-side look at their performance based on available experimental data. Detailed protocols for key reactions and a visual representation of the comparative logic are also presented to aid in selecting the most suitable pathway for your research needs.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound typically commences from the readily available monosaccharide, D-mannose. The primary challenge lies in the selective acetylation of the hydroxyl groups at positions 2, 3, 4, and 6, while leaving the anomeric hydroxyl group at position 1 free or temporarily protected for subsequent reactions. Below, we compare two prominent strategies: a multi-step synthesis involving a peracetylated intermediate followed by selective deacetylation, and a pathway involving protective groups for regioselective acetylation.
| Parameter | Pathway 1: Peracetylation followed by Selective Deacetylation | Pathway 2: Regioselective Protection and Acetylation |
| Starting Material | D-Mannose | D-Mannose |
| Key Intermediates | Penta-O-acetyl-α-D-mannopyranose | 6-O-Trityl-D-mannose |
| Overall Yield | ~50-60% (estimated) | ~28% |
| Reaction Time | 2-3 days | 3-4 days |
| Scalability | Readily scalable | Scalable, but requires chromatographic purification |
| Key Advantages | Potentially fewer steps to the target molecule. | High regioselectivity in the initial protection step. |
| Key Disadvantages | Selective deacetylation can be challenging and may lead to a mixture of products. | Requires the use of expensive protecting groups and additional deprotection steps. |
Experimental Protocols
Pathway 1: Peracetylation of D-Mannose followed by Selective Deacetylation
This pathway involves the complete acetylation of D-mannose to its penta-acetate form, followed by a selective deacetylation at the anomeric position.
Step 1: Synthesis of Penta-O-acetyl-α-D-mannopyranose
-
Materials: D-mannose, Acetic Anhydride (B1165640), Iodine (catalyst), Sodium thiosulfate (B1220275) solution, Dichloromethane, Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Ethanol (B145695).
-
Procedure:
-
To a stirred solution of D-mannose (1 eq.) in acetic anhydride (5 eq.), a catalytic amount of iodine (0.1 eq.) is added.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with dichloromethane.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to afford Penta-O-acetyl-α-D-mannopyranose.
-
Step 2: Selective Deacetylation to this compound
-
Materials: Penta-O-acetyl-α-D-mannopyranose, Aluminum chloride (AlCl₃), Diethyl ether, Silica (B1680970) gel.
-
Procedure:
-
To a solution of Penta-O-acetyl-α-D-mannopyranose (1 eq.) in anhydrous diethyl ether, aluminum chloride (1.0 eq.) is added.
-
The reaction mixture is heated in a sealed vessel at 110°C for 4.5 hours.[1]
-
After cooling, the ether solution is directly loaded onto a silica gel column.
-
The product is eluted with a suitable solvent system (e.g., hexane/ethyl acetate) to yield 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose with a reported yield of 63.4% for the glucose analogue, suggesting a similar yield can be expected for mannose.[1]
-
Pathway 2: Regioselective Protection and Acetylation
This method involves the protection of the primary hydroxyl group at C-6, followed by acetylation of the remaining hydroxyl groups and subsequent deprotection. While this pathway leads to a different isomer (1,2,3,4-tetra-O-acetyl-β-D-mannopyranose), it illustrates the general strategy of using protecting groups.
Step 1: Synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose
-
Materials: D-Mannose, Trityl chloride (TrCl), Anhydrous pyridine (B92270), Acetic anhydride.
-
Procedure:
-
D-mannose (1 eq.) and trityl chloride (1.03 eq.) are stirred in anhydrous pyridine under a nitrogen atmosphere.
-
The mixture is heated to 50°C and stirred for 3 hours.
-
The solution is cooled, and acetic anhydride is added.
-
The mixture is stirred at room temperature for 18 hours.
-
The reaction mixture is worked up to yield 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose with a reported yield of 46%.[2]
-
Step 2: Deprotection to 1,2,3,4-Tetra-O-acetyl-β-D-mannopyranose
-
Materials: 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose, Acetic acid, HBr in acetic acid.
-
Procedure:
-
The tritylated compound is dissolved in acetic acid.
-
A solution of HBr in acetic acid is added dropwise.
-
The reaction is quenched shortly after to prevent acyl migration.
-
Work-up and purification yield 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose with a reported yield of 60%.[2]
-
Logical Workflow for Pathway Comparison
The following diagram illustrates the decision-making process for selecting a synthetic pathway based on key experimental parameters.
Caption: Logical workflow for selecting a synthetic pathway.
Conclusion
The choice between the synthetic pathways for this compound depends on the specific requirements of the research. The peracetylation followed by selective deacetylation route offers a potentially shorter synthesis but requires careful optimization of the deprotection step to achieve good selectivity and yield. The regioselective protection and acetylation strategy, while longer and potentially more expensive, can provide better control over the regioselectivity of acetylation. Researchers should consider the trade-offs between yield, reaction time, cost, and the ease of purification when selecting the most appropriate method. Further investigation into direct and more selective acetylation methods could provide more efficient routes to this valuable synthetic intermediate.
References
Safety Operating Guide
Proper Disposal of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is crucial for ensuring personnel safety and environmental protection. While 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is not classified as a hazardous substance, it is imperative to follow established protocols for the disposal of non-hazardous chemical waste.[1] Adherence to these guidelines minimizes risks and ensures compliance with local and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. Although not classified as hazardous, direct contact with any chemical should be avoided.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust or splashes. |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound. This process is designed to be straightforward while ensuring safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Confirm that the waste is solely this compound and not mixed with any hazardous substances.
-
If the chemical is mixed with other substances, the disposal protocol for the most hazardous component must be followed.
2. Containment:
-
Place the solid this compound waste into a designated, leak-proof, and sealable container.[2]
-
The container should be compatible with the chemical and clearly labeled as "Non-Hazardous Waste" and with the chemical name: "this compound".
3. Storage:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
4. Institutional Protocol:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.[2]
-
Some institutions may have a specific waste stream for non-hazardous solids, while others may permit disposal in the regular trash after containment and labeling.
5. Disposal of Empty Containers:
-
Ensure that the original container is completely empty.
-
Deface or remove the original label to prevent misidentification.
-
Dispose of the empty container in the regular laboratory trash, unless your institution's policy states otherwise.
Important Considerations:
-
Do not dispose of this compound down the sink or in waterways.[1]
-
Always dispose of waste in accordance with applicable local, state, and federal regulations.[1]
-
Non-contaminated packaging may be recycled.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
